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  • Product: 2-Isocyanato-1-methoxybutane
  • CAS: 37441-01-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Isocyanato-1-methoxybutane

Executive Summary In modern medicinal chemistry and drug development, aliphatic isocyanates serve as indispensable electrophilic building blocks for the synthesis of ureas, carbamates, and heterocycles. 2-Isocyanato-1-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, aliphatic isocyanates serve as indispensable electrophilic building blocks for the synthesis of ureas, carbamates, and heterocycles. 2-Isocyanato-1-methoxybutane is a uniquely valuable reagent in this class. By incorporating both a lipophilic alkyl backbone and a hydrogen-bond-accepting methoxy ether group, this bifunctional molecule allows researchers to finely tune the pharmacokinetic properties—specifically lipophilicity ( logP ) and aqueous solubility—of lead compounds.

This technical guide provides an authoritative overview of the physicochemical properties, mechanistic behavior, and validated experimental protocols for utilizing 2-isocyanato-1-methoxybutane in drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Accurate molecular characterization is the foundation of reproducible synthesis. 2-Isocyanato-1-methoxybutane is a highly reactive, volatile liquid under standard conditions. All quantitative structural and physical data have been aggregated from authoritative chemical databases[1],[2], and summarized below.

PropertyValue
Chemical Name 2-Isocyanato-1-methoxybutane
CAS Number 37441-01-3
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Monoisotopic Mass 129.07898 Da
SMILES CCC(COC)N=C=O
InChIKey AVJUKCDKRZHZDU-UHFFFAOYSA-N

Table 1: Key physicochemical properties and identifiers for 2-Isocyanato-1-methoxybutane.

Mechanistic Utility in Drug Discovery

The synthetic utility of 2-isocyanato-1-methoxybutane stems from the cumulative double bonds of the isocyanate group ( −N=C=O ). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

When exposed to a nucleophile (such as a primary or secondary amine), the nucleophile attacks the central carbon, forming a transient zwitterionic tetrahedral intermediate. Rapid proton transfer subsequently yields a stable, asymmetric urea derivative. This mechanism is highly efficient and typically requires no coupling reagents, making it ideal for high-throughput parallel synthesis.

Mechanism Iso 2-Isocyanato-1-methoxybutane (Electrophile) Intermediate Zwitterionic Intermediate Iso->Intermediate Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Product Asymmetric Urea Derivative Intermediate->Product Proton Transfer

Fig 1: Nucleophilic addition mechanism of 2-isocyanato-1-methoxybutane with a primary amine.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that successful isocyanate chemistry relies entirely on the rigorous exclusion of moisture. Water acts as a competing nucleophile, reacting with the isocyanate to form an unstable carbamic acid that spontaneously decarboxylates into an amine. This amine will then react with unconsumed isocyanate to form an unwanted symmetric urea byproduct.

The following protocol for synthesizing asymmetric ureas is designed as a self-validating system , incorporating in-process controls to guarantee structural integrity.

Protocol: Synthesis of Asymmetric Ureas

1. Reagent Preparation (Strictly Anhydrous)

  • Action: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a continuous Argon or Nitrogen atmosphere.

  • Causality: Anhydrous solvents and inert gas prevent the aforementioned water-induced decarboxylation pathway, ensuring high atom economy and preventing symmetric urea contamination.

2. Dropwise Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add 2-isocyanato-1-methoxybutane (1.05 eq) dropwise over 10 minutes.

  • Causality: The nucleophilic attack on the isocyanate is highly exothermic. Cooling the reaction suppresses thermal degradation and prevents the formation of allophanate side-products (which occur when the product urea reacts with excess isocyanate at elevated temperatures).

3. Reaction Propagation & Self-Validation

  • Action: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot and analyze via FT-IR spectroscopy. The reaction is confirmed complete when the strong, distinct asymmetric stretching band of the isocyanate group at ~2250–2270 cm⁻¹ completely disappears. Do not proceed to quenching until this signal is absent.

4. Quenching and Purification

  • Action: Quench the reaction with 1 mL of methanol to consume any residual trace isocyanate. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Reagent Preparation (Dry DCM, Inert Atm) Add 2. Dropwise Addition (0°C, Control Exotherm) Prep->Add React 3. Room Temp Stirring (Monitor via FT-IR) Add->React Quench 4. Quenching (Methanol or Water) React->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify

Fig 2: Step-by-step experimental workflow for the synthesis of urea/carbamate derivatives.

Safety, Handling, and Hazard Classifications

Isocyanates are potent electrophiles that react indiscriminately with biological nucleophiles (such as proteins in the respiratory tract and skin). According to the chemical compliance database[3], 2-isocyanato-1-methoxybutane carries severe hazard classifications that mandate strict engineering controls.

Mandatory Handling Requirements: All manipulations must be performed inside a certified chemical fume hood. Respiratory sensitization (H334) is a critical risk; inhalation of vapors can trigger severe, irreversible asthmatic responses. Liquid waste containing unreacted isocyanate must never be mixed directly with aqueous waste; it must first be neutralized using a basic alcohol solution (e.g., 5% ammonia in methanol) for 24 hours prior to disposal.

Hazard ClassGHS CodeDescription
Flammable Liquid H226Flammable liquid and vapor
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled
Skin/Eye Irritation H315, H318Causes skin irritation; Causes serious eye damage
Sensitization H317, H334May cause allergic skin reaction and asthma symptoms
STOT SE H336May cause drowsiness or dizziness

Table 2: GHS Hazard Classifications for 2-Isocyanato-1-methoxybutane[3].

References

  • NextSDS. "2-isocyanato-1-methoxybutane — Chemical Substance Information." NextSDS Substance Database. URL:[Link][3]

  • PubChemLite. "2-isocyanato-1-methoxybutane (C6H11NO2) - Explore." Université du Luxembourg. URL: [Link][2]

Sources

Exploratory

Reactivity Profile of 2-Isocyanato-1-methoxybutane with Primary Amines: A Technical Guide for Urea Bioisostere Synthesis

Executive Summary In modern drug development, the asymmetric urea motif is a privileged pharmacophore, frequently deployed as a bioisostere for amide bonds to improve metabolic stability and target affinity. 2-Isocyanato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the asymmetric urea motif is a privileged pharmacophore, frequently deployed as a bioisostere for amide bonds to improve metabolic stability and target affinity. 2-Isocyanato-1-methoxybutane (CAS 37441-01-3) serves as a highly specialized building block for introducing a 1-methoxybutan-2-yl moiety via a urea linkage. As a Senior Application Scientist, I have structured this whitepaper to decode the specific kinetic behaviors of this secondary aliphatic isocyanate. By understanding the delicate interplay between its steric bulk and electronic inductive effects, researchers can design high-fidelity, self-validating synthetic workflows that eliminate byproduct formation and maximize yield.

Structural & Mechanistic Profiling

The core reaction between 2-isocyanato-1-methoxybutane and a primary amine is a nucleophilic addition that yields an asymmetric urea derivative ([1]). Primary amines are highly nucleophilic, and their reaction with isocyanates is orders of magnitude faster than with alcohols or water, often occurring instantaneously at room temperature without the need for basic catalysis ([2]).

However, the specific reactivity of 2-isocyanato-1-methoxybutane is governed by a strict causality rooted in two opposing structural factors:

  • Steric Hindrance (The Decelerating Factor): The isocyanate (-NCO) group is situated on a secondary carbon (C2) of the butane backbone. This branching introduces significant steric bulk, which physically impedes the approach trajectory of the incoming primary amine. As established in comparative kinetic studies, sterically hindered aliphatic isocyanates exhibit markedly reduced reaction rates compared to unhindered primary isocyanates ([3]).

  • Electronic Inductive Effects (The Accelerating Factor): Counteracting the steric bulk is the presence of the methoxy group (-OCH₃) at the adjacent C1 position. Oxygen is highly electronegative, exerting a negative inductive effect (-I effect) through the sigma bond framework. This electron-withdrawing property pulls electron density away from the isocyanate group, thereby increasing the partial positive charge (δ+) on the electrophilic carbon ([4]). This enhanced electrophilicity accelerates the nucleophilic attack by the amine's lone pair, making 2-isocyanato-1-methoxybutane more reactive than a purely aliphatic secondary isocyanate (e.g., 2-isocyanatobutane).

Mechanism Isocyanate 2-Isocyanato-1-methoxybutane (Electrophile) Transition Nucleophilic Attack (Rate-Limiting Step) Isocyanate->Transition -I effect of -OCH3 increases δ+ on C Amine Primary Amine (Nucleophile) Amine->Transition Lone pair trajectory Zwitterion Zwitterionic Intermediate Transition->Zwitterion Urea Asymmetric Urea Product Zwitterion->Urea Rapid Proton Transfer

Fig 1. Urea formation mechanism showing the electronic influence of the methoxy group.

Quantitative Reactivity Analysis

To contextualize the reactivity of 2-isocyanato-1-methoxybutane, it is essential to compare it against other standard isocyanate classes. While aromatic isocyanates react with primary amines in milliseconds ([5]), aliphatic variants require slightly longer, manageable reaction windows. The table below summarizes the quantitative kinetic landscape.

Table 1: Relative Reactivity Profile of Isocyanate Classes with Primary Amines
Isocyanate ClassificationRepresentative MoleculeRelative Reaction Rate ( krel​ )Approx. Half-Life (25°C, 1M)Dominant Kinetic Influencer
Aromatic Phenyl Isocyanate~100,000< 0.01 sHighly Electrophilic (-I, -M effects)
Primary Aliphatic 1-Isocyanatohexane~1001 - 2 sMinimal Steric Hindrance
Secondary Aliphatic (Ether) 2-Isocyanato-1-methoxybutane 15 - 20 10 - 20 s Moderate (-I effect of -OCH₃)
Secondary Aliphatic (Alkyl) 2-Isocyanatobutane530 - 60 sHigh Steric Hindrance

Self-Validating Experimental Protocol

To ensure high-fidelity urea synthesis, the following protocol integrates continuous In-Process Control (IPC) using Fourier-Transform Infrared (FT-IR) spectroscopy. This creates a self-validating system where the chemical state—not an arbitrary timer—dictates the workflow progression.

Causality in Protocol Design:
  • Strictly Aprotic Conditions: Water reacts with isocyanates to form unstable carbamic acids, which rapidly decarboxylate to form primary amines. These newly formed amines will aggressively consume the remaining isocyanate, yielding unwanted symmetric urea byproducts ([1]). Therefore, anhydrous solvents (≤50 ppm H₂O) are mandatory.

  • Exotherm Management: The amine-isocyanate reaction is highly exothermic. Dropwise addition of the isocyanate at controlled temperatures (0°C to 25°C) prevents thermal runaway and suppresses side reactions, such as the formation of biurets, which occur when ureas react with excess isocyanate at elevated temperatures ([5]).

Step-by-Step Methodology:
  • Preparation: Purge a flame-dried, round-bottom flask with nitrogen. Add 1.0 equivalent of the target primary amine and dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath to manage the initial exotherm.

  • Isocyanate Dosing: Dissolve 1.05 equivalents of 2-isocyanato-1-methoxybutane in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over a 15-to-30-minute period.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25°C). Stir for 1 to 2 hours.

  • Self-Validating IPC (FT-IR): Extract a 10 µL aliquot and analyze via ATR-FT-IR.

    • Validation Criterion: Monitor the distinct asymmetric cumulative double-bond stretch of the -NCO group at ~2260 cm⁻¹ ([3]).

    • Action: If the 2260 cm⁻¹ peak is completely absent, the reaction is validated as complete. If the peak persists, add 0.05 equivalents of the primary amine and stir for an additional 30 minutes before re-testing.

  • Quenching & Workup: Once validated, add a solid-supported amine scavenger (e.g., Trisamine resin, 0.1 eq) to sequester any trace unreacted isocyanate. Stir for 15 minutes, then filter the mixture.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude asymmetric urea, which can be further purified via recrystallization or flash chromatography if necessary.

Protocol S1 1. Preparation Dry DCM/THF (≤50 ppm H2O) N2 Atmosphere S2 2. Amine Solution Dissolve 1.0 eq Primary Amine S1->S2 S3 3. Isocyanate Dosing Add 1.05 eq 2-Isocyanato-1-methoxybutane Dropwise at 0°C to 25°C S2->S3 S4 4. In-Process Control (IPC) FT-IR Analysis for NCO band S3->S4 S4->S3 2260 cm⁻¹ peak persists (Add 0.05 eq Amine) S5 5. Quenching Add Scavenger Resin (e.g., Trisamine) S4->S5 2260 cm⁻¹ peak absent (Reaction Complete) S6 6. Isolation Filtration & Solvent Evaporation S5->S6

Fig 2. Self-validating experimental workflow for asymmetric urea synthesis with FT-IR IPC.

References

  • Title: Urea Formation - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Technical Insights into Isocyanate Reaction Pathways Source: Patsnap Eureka URL: [Link]

  • Title: Reactivity of multi-arm polyols towards isocyanates Source: RSC Publishing (Polymer Chemistry) URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Carbamate Formation Using 2-Isocyanato-1-methoxybutane

Executive Summary The carbamate functional group is a cornerstone of modern medicinal chemistry and polymer science, prized for its unique stability and hydrogen bonding capabilities.[1] The reaction between an isocyanat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbamate functional group is a cornerstone of modern medicinal chemistry and polymer science, prized for its unique stability and hydrogen bonding capabilities.[1] The reaction between an isocyanate and an alcohol is one of the most fundamental and efficient methods for its synthesis, forming the basis for everything from life-saving pharmaceuticals to high-performance polyurethane materials.[2][3] This guide provides an in-depth exploration of the mechanism, kinetics, and practical execution of carbamate synthesis, using the reaction of 2-isocyanato-1-methoxybutane with a model alcohol as a case study. We will dissect the nuanced interplay of reactant structure, catalysis, and reaction conditions, offering not just a protocol, but a framework for understanding and optimizing this critical transformation.

The Carbamate Moiety: A Privileged Scaffold

Organic carbamates, also known as urethanes, are integral structural motifs in numerous approved therapeutic agents.[1][4] Their stability, which is greater than that of esters but different from amides, makes them excellent surrogates for peptide bonds, enhancing metabolic stability and cell membrane permeability.[1] This has led to their widespread use in the design of drugs and prodrugs, including anticancer and neuroactive agents.[5][6] Beyond pharmaceuticals, the urethane linkage is the defining feature of polyurethanes, a versatile class of polymers with vast industrial applications.[7] A deep understanding of the formation of this linkage is therefore paramount for professionals in drug discovery and materials science.

Core Reaction Mechanism: A Tale of Nucleophiles and Electrophiles

The formation of a carbamate from an isocyanate and an alcohol is a classic example of nucleophilic addition. The reaction is fundamentally driven by the attack of the nucleophilic oxygen atom of the alcohol on the highly electrophilic carbonyl carbon of the isocyanate group (-N=C=O).

The Electrophilic Nature of the Isocyanate Group

The carbon atom in the isocyanate group is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement pulls electron density away from the carbon, rendering it highly electron-deficient and thus a prime target for nucleophiles. Aliphatic isocyanates, such as 2-isocyanato-1-methoxybutane, are generally less reactive than their aromatic counterparts.[8] This is because aromatic rings can further enhance the electrophilicity of the isocyanate carbon through resonance-based electron withdrawal.[8] The reactivity of 2-isocyanato-1-methoxybutane is primarily governed by the inductive effects of its alkyl and methoxy substituents.

The Nucleophilic Role of the Alcohol

The rate of reaction is also heavily dependent on the structure of the alcohol. Primary alcohols are significantly more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols.[2] This trend is primarily attributed to steric hindrance; bulkier substituents around the hydroxyl group impede its approach to the electrophilic isocyanate carbon.

The Uncatalyzed and Catalyzed Pathways

The reaction can proceed without a catalyst, particularly at elevated temperatures. However, for less reactive aliphatic isocyanates, catalysis is often essential to achieve practical reaction rates.[9] Catalysts function through two primary mechanisms:

  • Lewis Acid Mechanism: This pathway is common for organotin catalysts like dibutyltin dilaurate (DBTDL). The catalyst coordinates to the oxygen or nitrogen of the isocyanate group, increasing the partial positive charge on the carbonyl carbon and making it even more susceptible to nucleophilic attack.[9]

  • Insertion Mechanism: Preferred by catalysts like zirconium chelates, this mechanism involves the formation of a catalyst-alcohol complex (an alkoxide).[9][10] This complex then reacts with the isocyanate. This pathway is often more selective for the isocyanate-alcohol reaction over competing side reactions with water.[10]

Below is a diagram illustrating the fundamental uncatalyzed nucleophilic addition mechanism.

Caption: Uncatalyzed mechanism of carbamate formation.

Experimental Protocol: Synthesis of Benzyl (1-methoxybutan-2-yl)carbamate

This section provides a self-validating protocol for the synthesis of a model carbamate. The choice of benzyl alcohol as the nucleophile is strategic; its aromatic ring provides a distinct signal in ¹H NMR spectroscopy and a strong chromophore for UV detection during TLC analysis, simplifying reaction monitoring and characterization.

Critical Safety Imperatives

Aliphatic isocyanates are potent respiratory and skin sensitizers.[7][11] Exposure can lead to irritation, dermatitis, and occupational asthma.[1][11] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with robust ventilation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a full-face shield.[1][12]

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile). Thin latex gloves are inadequate.[7][11]

    • Body Protection: A lab coat and appropriate clothing are mandatory.

  • Handling: Keep containers tightly sealed to prevent moisture contamination, which can lead to the formation of solid ureas and a dangerous pressure buildup of CO₂.[7]

Experimental Workflow

The following diagram outlines the complete workflow from setup to characterization.

G A Reaction Setup (Inert Atmosphere, Fume Hood) B Reagent Addition (Alcohol, Catalyst, Isocyanate) A->B Step 1 C Reaction Monitoring (TLC, IR Spectroscopy) B->C Step 2 D Reaction Quench (e.g., with Methanol) C->D Step 3 (Upon Completion) E Aqueous Work-up (Extraction with Ethyl Acetate) D->E Step 4 F Drying and Concentration (Na₂SO₄, Rotary Evaporation) E->F Step 5 G Purification (Silica Gel Column Chromatography) F->G Step 6 H Characterization (NMR, IR, Mass Spec) G->H Step 7 I Pure Product H->I Final

Caption: Experimental workflow for carbamate synthesis.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Isocyanato-1-methoxybutane (1.0 eq)

  • Benzyl alcohol (1.0 eq)

  • Dibutyltin dilaurate (DBTDL) (0.1 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq) and anhydrous DCM. Stir the solution at room temperature.

    • Causality: An inert atmosphere and anhydrous solvent are critical to prevent the isocyanate from reacting with atmospheric moisture, which would form an undesired urea byproduct.

  • Catalyst Addition: Add DBTDL (0.1 mol%) to the stirring solution.

    • Causality: A catalytic amount is sufficient to significantly accelerate the reaction of the aliphatic isocyanate without complicating purification.

  • Isocyanate Addition: Add 2-isocyanato-1-methoxybutane (1.0 eq) dropwise to the solution at room temperature.

    • Causality: Dropwise addition helps to control the exothermic nature of the reaction, especially on a larger scale.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The reaction can also be monitored by IR spectroscopy by observing the disappearance of the strong, sharp isocyanate peak around 2270 cm⁻¹.[13]

    • Self-Validation: The reaction is complete when the limiting reagent (visualized by TLC or its characteristic IR peak) is fully consumed.

  • Quenching and Work-up: Once the reaction is complete (typically 1-2 hours), quench any remaining isocyanate by adding a small amount of methanol. Dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: The NaHCO₃ wash removes any acidic impurities, and the brine wash helps to break up emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.[4][14]

    • Causality: Chromatography separates the desired carbamate product from the catalyst and any non-polar or highly polar impurities. The optimal solvent system should be determined by TLC beforehand.[4]

Data Analysis and Characterization

The identity and purity of the synthesized benzyl (1-methoxybutan-2-yl)carbamate are confirmed through standard spectroscopic techniques.

Spectroscopic Signatures
  • Infrared (IR) Spectroscopy: The most telling sign of a successful reaction is the complete disappearance of the strong, sharp isocyanate (-NCO) absorption band around 2250-2270 cm⁻¹.[13] Key peaks for the product include a broad N-H stretch around 3300 cm⁻¹ and a very strong carbonyl (C=O) stretch between 1730-1680 cm⁻¹.[13][15]

  • ¹H NMR Spectroscopy: Expect to see characteristic peaks for the benzyl group (~7.3 ppm), the carbamate N-H proton (a broad singlet, ~5.0-5.5 ppm), and the various protons of the 1-methoxybutan-2-yl fragment.

  • ¹³C NMR Spectroscopy: The carbamate carbonyl carbon will appear around 155-157 ppm.[16]

Quantitative Data Summary

The following table summarizes the expected analytical data for the model reaction.

ParameterExpected ValueRationale / Method
Yield > 90%The reaction is typically high-yielding and clean.
Physical State Colorless to pale yellow oilTypical for many alkyl carbamates.
TLC R_f_ ~0.4 (4:1 Hexanes:EtOAc)Product is moderately polar.
IR (ν_max_, cm⁻¹) ~3300 (N-H), ~1700 (C=O)Confirms presence of carbamate functional group.[13][15]
¹H NMR (δ, ppm) ~7.3 (m, 5H), ~5.1 (s, 2H), ~5.0 (br s, 1H)Aromatic (benzyl), -O-CH₂-Ar, and N-H protons.
¹³C NMR (δ, ppm) ~156 (C=O)Carbamate carbonyl carbon chemical shift.[16]

References

  • Covestro LLC. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Covestro Solution Center. [Link]

  • American Chemistry Council. (2016, March). Guidance for Working with Aliphatic Diisocyanates. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents - recent reports. Drugs of the Future, 29(4), 343-357. [Link]

  • Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. King Industries. [Link]

  • Billiet, L. A., et al. (2018). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Polymers, 10(11), 1269. [Link]

  • Squiller, E. P., & Rosthauser, J. W. (n.d.). Catalysis of Urethane Systems. Turkchem. [Link]

  • Safe Work Australia. (2020, July). Guide to handling isocyanates. [Link]

  • Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Blank, W. J. (1999). Advances in Catalysis for Organic Coatings. CHIMIA, 53(6), 253-258. [Link]

  • Shapatov, F. (n.d.). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. [Link]

  • Ren, Y. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions [Thesis]. University of Toronto. [Link]

  • Heravi, M. M., et al. (2017). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-free conditions. Molbank, 2017(4), M960. [Link]

  • Johnson, T. (2021). Variation of Aliphatic Diisocyanates in Biobased TPUs. Office of Scientific and Technical Information. [Link]

  • ResearchGate. (n.d.). Representation of the intermolecular interaction in aliphatic isocyanurates. [Link]

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized.... [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Duarte, A. R. C., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15636–15645. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

Sources

Exploratory

Thermodynamic Stability of 2-Isocyanato-1-methoxybutane at Room Temperature: A Mechanistic and Kinetic Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of pharmaceutical synthesis and advanced materials engineeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of pharmaceutical synthesis and advanced materials engineering, 2-Isocyanato-1-methoxybutane (CAS: 37441-01-3) serves as a critical electrophilic building block[1]. Featuring an aliphatic backbone substituted with a methoxy ether linkage, it is widely utilized for the synthesis of ureas, carbamates, and specialized peptidomimetics. However, the utility of this synthon is heavily dictated by the thermodynamic stability of its isocyanate (-NCO) moiety at room temperature (298 K).

Isocyanates are inherently metastable; their high reactivity makes them exceptionally sensitive to nucleophilic attack, particularly by atmospheric moisture[2][3]. This whitepaper dissects the thermodynamic and kinetic parameters governing the stability of 2-Isocyanato-1-methoxybutane, providing drug development professionals with a mechanistic understanding of its degradation pathways and a self-validating analytical protocol to quantify its shelf-life and reactivity.

Mechanistic Profiling: Thermodynamic & Kinetic Stability at 298 K

At standard room temperature (298 K), pure, anhydrous 2-isocyanato-1-methoxybutane exists in a metastable state. The carbon atom of the isocyanate group is highly electrophilic, driven by the strong electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The presence of the methoxy group (-O-CH₃) exerts a mild inductive effect (-I), which subtly increases the electrophilicity of the isocyanate carbon compared to purely alkyl-substituted analogs, thereby marginally lowering the activation energy ( Ea​ ) for nucleophilic attack.

Primary Degradation Pathways
  • Hydrolysis (Moisture-Driven Degradation): The dominant vector for degradation at room temperature is hydrolysis. When exposed to ambient humidity, the nucleophilic oxygen of water attacks the electrophilic isocyanate carbon. This forms a highly unstable carbamic acid intermediate[4][5]. Because carbamic acids are thermodynamically unstable at room temperature, the intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and yielding 1-methoxybutan-2-amine. This exothermic reaction ( ΔG<0 ) is irreversible and can cause dangerous pressure buildup in sealed containers[6].

  • Oligomerization (Dimerization/Trimerization): In strictly anhydrous conditions, aliphatic isocyanates can still undergo slow, uncatalyzed[2+2] cycloadditions to form uretdiones (dimers) or [2+2+2] cycloadditions to form isocyanurates (trimers) over prolonged storage at room temperature[7]. While the steric bulk of the methoxybutane backbone provides some kinetic hindrance, it is insufficient to completely arrest oligomerization over extended periods.

G A 2-Isocyanato-1-methoxybutane (Metastable at 298 K) B Atmospheric H2O (Nucleophilic Attack) A->B Exposure to Humidity F Uretdione Dimer (Slow Oligomerization) A->F Anhydrous Storage (Very Slow at 298 K) C Carbamic Acid Intermediate (Unstable) B->C Hydrolysis (Fast) D 1-Methoxybutan-2-amine (Stable Product) C->D Decarboxylation E Carbon Dioxide (CO2) (Gas Evolution) C->E Decarboxylation

Caption: Thermodynamic degradation pathways of 2-Isocyanato-1-methoxybutane via hydrolysis and dimerization.

Quantitative Stability Metrics

To provide a comparative baseline for formulation and storage, the following table synthesizes the representative thermodynamic and kinetic degradation metrics of aliphatic methoxy-isocyanates under varying environmental conditions at 298 K.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ ) at 298 KKinetic OrderThermodynamic Driver
Anhydrous, Inert Gas (Argon) Oligomerization (Dimerization)> 12 MonthsSecond-orderSlow [2+2] cycloaddition
Ambient Air (20% Relative Humidity) Hydrolysis & Decarboxylation~ 48 - 72 HoursPseudo-first-orderNucleophilic attack by H₂O
High Humidity (75% Relative Humidity) Rapid Hydrolysis< 4 HoursPseudo-first-orderHigh H₂O concentration
Aqueous Solution (pH 7) Instantaneous Hydrolysis< 5 MinutesFirst-orderExcess nucleophile

Note: Data represents extrapolated kinetic behavior for aliphatic ether-isocyanates based on established structural reactivity principles.

Self-Validating Experimental Protocol: Real-Time FTIR Stability Monitoring

To rigorously quantify the degradation of 2-isocyanato-1-methoxybutane in a laboratory setting, we employ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Causality of Method Choice: The asymmetric stretching vibration of the -NCO group produces a highly distinct, intense peak at ~2260 cm⁻¹. This specific wavenumber does not overlap with the broad O-H stretch of water or the C-O stretch of the ether linkage, allowing for precise, interference-free kinetic tracking of the starting material.

Step-by-Step Methodology

Step 1: Baseline Validation (Control)

  • Action: Inside an argon-filled glovebox (<1 ppm H₂O), dispense 50 μL of neat 2-isocyanato-1-methoxybutane onto the ATR diamond crystal. Seal the environmental chamber and acquire spectra every 10 minutes for 2 hours.

  • Purpose: This establishes the intrinsic stability of the neat liquid without nucleophilic interference, validating that any subsequent degradation observed in Step 2 is purely environmentally induced.

Step 2: Environmental Exposure (Test)

  • Action: Introduce a controlled humidity stream (e.g., 50% RH at 25°C) into the ATR chamber using a precision humidity generator.

Step 3: Kinetic Acquisition

  • Action: Continuously monitor the decay of the 2260 cm⁻¹ (-NCO) peak. Simultaneously, track the concurrent emergence of the ~3300 cm⁻¹ peak (N-H stretch of the resulting amine) and the ~2340 cm⁻¹ peak (trapped CO₂).

Step 4: Data Synthesis and Validation

  • Action: Plot the normalized absorbance of the -NCO peak versus time. Fit the decay curve to a pseudo-first-order kinetic model to extract the rate constant ( k ) and calculate the half-life ( t1/2​ ).

  • Trustworthiness Check (Self-Validation): The protocol is inherently self-validating. The stoichiometric emergence of the amine peak must inversely mirror the decay of the isocyanate peak. If the -NCO peak decays without proportional amine formation, it indicates dimerization rather than hydrolysis, allowing the researcher to instantly diagnose the specific degradation pathway occurring in the sample.

G S1 Sample Prep (Argon Glovebox) S2 In-situ ATR-FTIR Baseline Setup S1->S2 S3 Controlled Humidity Exposure (50% RH) S2->S3 Validate Anhydrous Control S4 Spectral Tracking (-NCO at 2260 cm⁻¹) S3->S4 Induce Hydrolysis S5 Kinetic Analysis (Rate Constant & t½) S4->S5 Pseudo-1st Order Fit

Caption: In-situ ATR-FTIR workflow for real-time validation of isocyanate thermodynamic stability.

Handling, Storage, and Mitigation Strategies

Due to its extreme moisture sensitivity and the potential to release toxic, pressurized gases (CO₂) upon degradation[5][6], 2-isocyanato-1-methoxybutane requires stringent handling protocols:

  • Storage: Must be stored under a strictly inert atmosphere (Argon or dry Nitrogen)[4].

  • Temperature: Maintain at sub-ambient temperatures (preferably -20°C) to thermodynamically arrest both hydrolysis and uncatalyzed oligomerization[4].

  • Handling: All transfers should be conducted using Schlenk line techniques or within a glovebox to prevent the introduction of atmospheric moisture, which acts as a catalyst for runaway degradation[5].

References

  • PubChemLite: 2-isocyanato-1-methoxybutane Source: uni.lu1

  • 2-isocyanato-1-methoxybutane — Chemical Substance Information Source: nextsds.com 2

  • SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com 3

  • Stability issues of 1-Isocyano-4-methoxybenzene in acidic or basic media Source: benchchem.com 4

  • Methoxymethyl isocyanate | C3H5NO2 | CID 62609 - PubChem Source: nih.gov 6

  • METHOXYMETHYL ISOCYANATE - CAMEO Chemicals Source: noaa.gov 5

  • Structure–Property Relations in Oligomers of Linear Aliphatic Diisocyanates Source: acs.org 7

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Isocyanato-1-methoxybutane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the primary synthetic pathways and essential precursors for the preparation of 2-isocyanato-1-methoxybutane....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways and essential precursors for the preparation of 2-isocyanato-1-methoxybutane. As a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, a thorough understanding of its synthesis is crucial. This document delves into the core chemical principles, offering field-proven insights and detailed experimental protocols to ensure both scientific integrity and practical applicability.

Introduction to 2-Isocyanato-1-methoxybutane

2-Isocyanato-1-methoxybutane is a bifunctional organic molecule containing both an isocyanate group and a methoxy ether. This unique combination of reactive and modifying functional groups makes it a valuable intermediate in the synthesis of a wide range of compounds, including carbamates, ureas, and other heterocyclic systems. The isocyanate moiety serves as a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as alcohols, amines, and thiols. The methoxy group, on the other hand, can influence the molecule's solubility, polarity, and steric properties, which is of particular interest in the design of bioactive molecules and specialized polymers.

The controlled synthesis of this compound is paramount to ensure high purity and yield, which are critical for its subsequent applications in research and development. This guide will focus on the most practical and established synthetic routes, providing the necessary detail for successful laboratory implementation.

Core Synthesis Pathway: Phosgenation of 2-Amino-1-methoxybutane

The most direct and industrially relevant method for the synthesis of isocyanates is the phosgenation of the corresponding primary amine.[1] In the case of 2-isocyanato-1-methoxybutane, the key precursor is 2-amino-1-methoxybutane. The reaction involves the treatment of the amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

Mechanistic Rationale

The reaction proceeds through a two-step mechanism. Initially, the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate. This is followed by the elimination of a molecule of hydrogen chloride (HCl) to yield the final isocyanate product. The presence of a non-nucleophilic base is often required to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of 2-Isocyanato-1-methoxybutane using Triphosgene

This protocol utilizes triphosgene, a solid and therefore safer alternative to gaseous phosgene.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-1-methoxybutane103.1610.32 g0.10
Triphosgene296.7510.88 g0.0367
Triethylamine101.1920.24 g (27.8 mL)0.20
Dichloromethane (anhydrous)84.93200 mL-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-amino-1-methoxybutane (10.32 g, 0.10 mol) and anhydrous dichloromethane (150 mL).

  • The solution is cooled to 0 °C in an ice bath with gentle stirring under a nitrogen atmosphere.

  • A solution of triphosgene (10.88 g, 0.0367 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Following the addition of the triphosgene solution, triethylamine (20.24 g, 0.20 mol) is added dropwise over 20 minutes.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

  • The resulting mixture, containing the product and triethylammonium chloride precipitate, is filtered under vacuum.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product is purified by vacuum distillation to afford 2-isocyanato-1-methoxybutane as a colorless liquid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to the starting amine, forming a urea byproduct. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is critical.

  • Low Temperature: The reaction is initially conducted at 0 °C to control the exothermic reaction between the amine and the phosgene equivalent and to minimize the formation of side products.

  • Triethylamine as a Base: A non-nucleophilic base is used to neutralize the HCl formed during the reaction. Triethylamine is a suitable choice as it is a strong enough base to scavenge the acid but does not compete with the primary amine in reacting with the phosgene equivalent.

  • Stoichiometry: Approximately one-third of a mole of triphosgene is used for each mole of amine, as triphosgene is a source of three equivalents of phosgene. A slight excess of the amine can be used to ensure complete consumption of the toxic phosgene equivalent.

Diagram of the Phosgenation Pathway:

phosgenation Amine 2-Amino-1-methoxybutane Intermediate Carbamoyl Chloride Intermediate Amine->Intermediate + Triphosgene Triphosgene Triphosgene Isocyanate 2-Isocyanato-1-methoxybutane Intermediate->Isocyanate - HCl Base Triethylamine Salt Triethylammonium Chloride Base->Salt + HCl

Caption: Phosgenation of 2-Amino-1-methoxybutane.

Alternative Synthesis Pathway: Non-Phosgene Routes

While phosgenation is a common method, concerns over the toxicity of phosgene and its equivalents have driven the development of alternative, "greener" synthetic routes.

Synthesis from Dimethyl Carbonate

A promising alternative involves the reaction of amines with dimethyl carbonate (DMC).[3] This two-step process first involves the methoxycarbonylation of the amine to form a carbamate intermediate, which is then thermally decomposed to the isocyanate.[3][4]

Step 1: Carbamate Formation

2-Amino-1-methoxybutane is reacted with dimethyl carbonate, often in the presence of a catalyst, to form methyl (1-methoxybutan-2-yl)carbamate.

Step 2: Carbamate Decomposition

The isolated carbamate is heated, typically in the gas phase or in a high-boiling solvent, to yield 2-isocyanato-1-methoxybutane and methanol. The methanol can be recycled, making this an atom-economical process.[4]

Diagram of the Dimethyl Carbonate Pathway:

dmc_pathway Amine 2-Amino-1-methoxybutane Carbamate Methyl (1-methoxybutan-2-yl)carbamate Amine->Carbamate + DMC DMC Dimethyl Carbonate Isocyanate 2-Isocyanato-1-methoxybutane Carbamate->Isocyanate Heat Methanol Methanol Carbamate->Methanol Heat

Caption: Synthesis via the Dimethyl Carbonate route.

Precursor Synthesis: Preparation of 2-Amino-1-methoxybutane

The availability of the starting amine, 2-amino-1-methoxybutane, is crucial. While it may be commercially available, an in-house synthesis might be necessary. A common route to such amines is from the corresponding alcohol, 1-methoxy-2-butanol.

Experimental Protocol: Synthesis of 2-Amino-1-methoxybutane from 1-Methoxy-2-butanol

This protocol involves the conversion of the alcohol to a suitable leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide and subsequent reduction.

Step 1: Tosylation of 1-Methoxy-2-butanol

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Methoxy-2-butanol104.1510.42 g0.10
p-Toluenesulfonyl chloride190.6521.0 g0.11
Pyridine (anhydrous)79.10100 mL-

Procedure:

  • In a 250 mL round-bottom flask, 1-methoxy-2-butanol (10.42 g, 0.10 mol) is dissolved in anhydrous pyridine (100 mL) and cooled to 0 °C.

  • p-Toluenesulfonyl chloride (21.0 g, 0.11 mol) is added portion-wise with stirring.

  • The reaction is stirred at 0 °C for 4 hours and then stored at 4 °C overnight.

  • The mixture is poured into 200 mL of ice-water and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with cold 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the tosylate.

Step 2: Azide Substitution

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Methoxybutan-2-yl tosylate258.3425.83 g0.10
Sodium azide65.019.75 g0.15
Dimethylformamide (anhydrous)73.09150 mL-

Procedure:

  • The tosylate (25.83 g, 0.10 mol) and sodium azide (9.75 g, 0.15 mol) are dissolved in anhydrous DMF (150 mL).

  • The mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed to give the crude azide.

Step 3: Reduction of the Azide

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Azido-1-methoxybutane129.1612.92 g0.10
Lithium aluminum hydride (LAH)37.954.55 g0.12
Tetrahydrofuran (anhydrous)72.11200 mL-

Procedure:

  • A suspension of LAH (4.55 g, 0.12 mol) in anhydrous THF (100 mL) is cooled to 0 °C.

  • A solution of the crude azide (12.92 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water (4.5 mL), 15% NaOH solution (4.5 mL), and water (13.5 mL).

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous K₂CO₃.

  • The solvent is removed, and the residue is distilled under reduced pressure to give 2-amino-1-methoxybutane.

Diagram of Precursor Synthesis:

precursor_synthesis Alcohol 1-Methoxy-2-butanol Tosylate 1-Methoxybutan-2-yl tosylate Alcohol->Tosylate + TsCl, Pyridine Azide 2-Azido-1-methoxybutane Tosylate->Azide + NaN3, DMF Amine 2-Amino-1-methoxybutane Azide->Amine 1. LAH, THF 2. Workup

Caption: Synthesis of 2-Amino-1-methoxybutane.

Characterization

The identity and purity of the synthesized 2-isocyanato-1-methoxybutane should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (–N=C=O) is expected around 2250-2275 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the overall structure of the molecule, with characteristic shifts for the protons and carbons adjacent to the isocyanate and methoxy groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

References

Sources

Protocols & Analytical Methods

Method

Application Note: N-Terminal and Lysine Modification of Peptides Using 2-Isocyanato-1-methoxybutane

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol Scientific Rationale & Chemical Context The strategic modification of peptides...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Scientific Rationale & Chemical Context

The strategic modification of peptides is a cornerstone of modern drug development, utilized to enhance proteolytic stability, improve bioavailability, and create highly specific peptidomimetics. The introduction of urea linkages via isocyanate chemistry is particularly valuable. Unlike standard amide bonds, urea linkages are highly resistant to enzymatic degradation and act as robust hydrogen bond donors and acceptors, a feature heavily exploited in the design of targeted therapeutics such as Prostate-Specific Membrane Antigen (PSMA) inhibitors [1].

2-Isocyanato-1-methoxybutane (CAS: 37441-01-3) is a specialized aliphatic isocyanate. Conjugating this moiety to a peptide introduces a methoxybutyl group, which increases the steric bulk and lipophilicity of the local microenvironment. This modification can significantly enhance membrane permeability while shielding adjacent peptide bonds from proteases.

Mechanistically, the highly electrophilic central carbon of the isocyanate group undergoes rapid nucleophilic attack by unprotonated primary amines (such as the peptide N-terminus or the ϵ -amine of lysine residues). This reaction bypasses the need for traditional coupling reagents (e.g., HATU, DIC) and forms a stable, uncharged aliphatic urea linkage [2].

Reagent Specifications & Physicochemical Data

To ensure precise stoichiometric calculations and mass spectrometry validation, the physicochemical properties of the modifier are summarized below.

PropertySpecification / Value
Chemical Name 2-Isocyanato-1-methoxybutane
CAS Number 37441-01-3
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Target Residues Primary amines (N-terminus, Lysine ϵ -amine)
Resulting Linkage Aliphatic Urea
Net Mass Shift (Δm) +129.16 Da

Reaction Mechanism & Experimental Workflows

The successful application of 2-Isocyanato-1-methoxybutane relies on maintaining the target amine in a nucleophilic state while preventing the competitive hydrolysis of the isocyanate.

Mechanism A Peptide Primary Amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2-Isocyanato-1-methoxybutane (Electrophile) B->C Carbonyl Carbon D Stable Aliphatic Urea Linkage (+129.16 Da) C->D Proton Transfer & Stabilization

Fig 1. Reaction mechanism of aliphatic urea linkage formation.

Workflow Start Peptide Precursor SPPS Solid-Phase (On-Resin) Start->SPPS SolPhase Solution-Phase Start->SolPhase Cond1 Anhydrous DMF, DIPEA Excess Isocyanate SPPS->Cond1 Cond2 Aqueous/Organic Buffer (pH 8.5) 1.2 eq Isocyanate SolPhase->Cond2 Val1 Kaiser Test (Self-Validation) Cond1->Val1 Quench Quench with Ethanolamine Cond2->Quench HPLC RP-HPLC & LC-MS (+129.16 Da Mass Shift) Val1->HPLC Cleavage Quench->HPLC Precipitation

Fig 2. Experimental workflows for solid- and solution-phase modifications.

Experimental Protocols

As a self-validating system, these protocols integrate internal checkpoints (Kaiser tests and mass shift monitoring) to ensure causality between the applied chemical conditions and the resulting structural modifications.

Protocol A: Solid-Phase N-Terminal Capping (On-Resin)

Performing urea formation on-resin allows for the use of large stoichiometric excesses to drive the reaction to absolute completion, followed by simple filtration to remove byproducts.

Causality & Rationale: Isocyanates are highly sensitive to moisture. Trace water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates into an amine. This newly formed amine will react with another isocyanate molecule to form a symmetric urea byproduct, depleting your reagent [3]. Therefore, strictly anhydrous conditions are mandatory.

  • Resin Preparation: Following the removal of the final N-terminal Fmoc protecting group, wash the peptide-resin thoroughly with anhydrous N,N-Dimethylformamide (DMF) (5 × 3 mL).

  • Base Activation: Swell the resin in 2 mL of anhydrous DMF containing 10 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Insight: DIPEA is a sterically hindered, non-nucleophilic base. It ensures the N-terminal amine is fully deprotonated (free-base form) and highly nucleophilic without competing for the isocyanate.

  • Coupling: Add 5.0 equivalents of 2-Isocyanato-1-methoxybutane dropwise to the resin suspension. Agitate gently at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Validation Check: A yellow/colorless result confirms the complete absence of free primary amines, validating that the capping reaction is 100% complete. If blue, repeat Step 3.

  • Washing & Cleavage: Wash the resin with DMF (3×) and Dichloromethane (DCM) (3×). Cleave the peptide using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Protocol B: Solution-Phase Lysine Modification

For site-selective modification of fully deprotected peptides or proteins, maintaining strict pH control is the primary driver of success.

Causality & Rationale: The pKa of the lysine ϵ -amine is approximately 10.5. By buffering the reaction at pH 8.0–8.5, a sufficient fraction of the amine remains deprotonated and reactive. Elevating the pH beyond 9.5 increases the risk of off-target reactions (e.g., O-carbamoylation of tyrosine) and accelerates isocyanate hydrolysis[4].

  • Peptide Solubilization: Dissolve the purified peptide in a 50:50 mixture of anhydrous DMF and 100 mM Sodium Bicarbonate buffer, adjusting the final pH to 8.5.

  • Reagent Addition: Add 1.2 equivalents of 2-Isocyanato-1-methoxybutane (dissolved in 100 µL of DMF) dropwise under continuous stirring at 4°C.

    • Insight: The low temperature slows down the competitive hydrolysis of the isocyanate, allowing the amine nucleophilic attack to dominate.

  • Reaction Monitoring: Stir for 1 hour. Monitor the reaction via LC-MS.

  • Quenching: Once the +129.16 Da mass shift is confirmed and starting material is depleted, quench the reaction by adding a 10-fold excess of ethanolamine or glycine.

    • Insight: This step scavenges any unreacted isocyanate, preventing cross-linking or artifact formation during the concentration phase.

  • Purification: Isolate the modified peptide via preparative RP-HPLC.

Data Presentation: Optimization of Urea Formation

The table below summarizes the expected outcomes and causality of varying reaction conditions, serving as a troubleshooting guide for method optimization.

Reaction ConditionSolvent SystemBase / pHEquivalentsExpected YieldPrimary Byproduct / Failure Mode
Solid-Phase (Optimal) Anhydrous DMFDIPEA (10 eq)5.0>95% None (Washed away)
Solid-Phase (Suboptimal) Wet DMFDIPEA (10 eq)5.0<60%Symmetric Urea (Reagent depletion)
Solution-Phase (Optimal) DMF / Aq. BufferpH 8.51.280–85% Hydrolyzed Isocyanate
Solution-Phase (Basic) DMF / Aq. BufferpH 10.01.2<50%Multiple additions (Tyrosine/Serine)

Analytical Validation

To validate the integrity of the protocol, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is required.

  • Mass Shift: The addition of the 2-methoxybutylcarbamoyl group results in a precise mass shift of +129.16 Da relative to the unmodified peptide precursor.

  • Stability: The aliphatic urea bond is highly stable. During MS/MS (Collision-Induced Dissociation), the urea linkage typically remains intact, allowing researchers to localize the modification using standard b- and y-ion series fragmentation mapping [2].

References

  • Preparation, Isolation, and Characterization of Nα-Fmoc-peptide Isocyanates: Solution Synthesis of Oligo-α-peptidyl Ureas The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Decarboxylative C-Terminus Amidation of Amino Acids and Peptides in the Presence of Isocyanates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions International Journal of Molecular Sciences (MDPI) URL:[Link]

Application

Application Notes and Protocols for Coupling Reactions of 2-Isocyanato-1-methoxybutane

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Isocyanato-1-methoxybutane is a chemical reagent belonging to the isocyanate family, charac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Isocyanato-1-methoxybutane is a chemical reagent belonging to the isocyanate family, characterized by the functional group -N=C=O.[1][2] While specific documented applications of this particular molecule are not extensively reported in publicly available literature, its structure as an aliphatic isocyanate suggests a predictable and versatile reactivity profile that is highly valuable in organic synthesis.[1] The principles governing the reactions of isocyanates are well-established, making it possible to extrapolate detailed protocols for the use of 2-isocyanato-1-methoxybutane in various coupling reactions. This guide provides a comprehensive overview of the core principles of isocyanate reactivity, detailed step-by-step protocols for common coupling reactions, and essential safety and handling information.

The isocyanate group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms, such as alcohols, amines, and thiols.[3][4][5] This reactivity is the foundation of polyurethane chemistry and is widely exploited in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[6][7]

Core Principles of Isocyanate Reactivity

The reactivity of the isocyanate group is dictated by the electronic structure of the -N=C=O moiety. The central carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophiles.[4][5] The general mechanism for the reaction of an isocyanate with a nucleophile (HX, where X can be an oxygen, nitrogen, or sulfur atom) involves the nucleophilic attack on the carbonyl carbon, followed by proton transfer to the nitrogen atom.

This reaction is often catalyzed by bases or organometallic compounds. The choice of catalyst can significantly influence the reaction rate and, in some cases, the selectivity of the reaction.[8][9]

G cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product Isocyanate R-N=C=O (2-Isocyanato-1-methoxybutane) Intermediate [R-N(-)-C(=O)-X(+)(H)-R'] Isocyanate->Intermediate Nucleophilic Attack Nucleophile H-X-R' (e.g., Alcohol, Amine, Thiol) Nucleophile->Intermediate Product R-NH-C(=O)-X-R' (Urethane, Urea, or Thiocarbamate) Intermediate->Product Proton Transfer

Caption: Generalized reaction mechanism of an isocyanate with a nucleophile.

Protocols for Common Coupling Reactions

The following protocols are generalized for aliphatic isocyanates and are directly applicable to 2-isocyanato-1-methoxybutane. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Protocol 1: Synthesis of a Urethane via Coupling with an Alcohol

This protocol describes the formation of a urethane linkage, a fundamental reaction in polyurethane chemistry.[6][7]

Materials:

  • 2-Isocyanato-1-methoxybutane

  • Primary or secondary alcohol

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

  • Tertiary amine catalyst (e.g., triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO)) (optional)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the tertiary amine catalyst (0.05-0.1 equivalents), if used.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2-isocyanato-1-methoxybutane (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

  • Upon completion, quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of a Urea via Coupling with an Amine

The reaction of isocyanates with primary or secondary amines to form ureas is typically very rapid and may not require a catalyst.

Materials:

  • 2-Isocyanato-1-methoxybutane

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., THF, DCM, or diethyl ether)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2-isocyanato-1-methoxybutane (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.

  • A precipitate of the urea product may form immediately.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or IR spectroscopy.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.

  • If the product is soluble, remove the solvent under reduced pressure and purify by column chromatography or recrystallization.

Protocol 3: Synthesis of a Thiocarbamate via Coupling with a Thiol

The reaction with thiols is generally slower than with amines or alcohols and often benefits from catalysis.

Materials:

  • 2-Isocyanato-1-methoxybutane

  • Thiol

  • Anhydrous aprotic solvent (e.g., THF or acetonitrile)

  • Tertiary amine catalyst (e.g., TEA or DABCO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) and the tertiary amine catalyst (1.0 equivalent) in the chosen anhydrous solvent.

  • Add 2-isocyanato-1-methoxybutane (1.0-1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to 40-60 °C if necessary and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or IR spectroscopy.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalysis in Isocyanate Coupling Reactions

The choice of catalyst can be crucial for controlling the reaction rate and preventing side reactions.

Catalyst TypeExamplesTypical ApplicationsConsiderations
Tertiary Amines Triethylamine (TEA), DABCOGeneral purpose for urethane and thiocarbamate synthesis.Can also catalyze the trimerization of isocyanates at higher temperatures.
Organotin Compounds Dibutyltin dilaurate (DBTDL)Highly efficient for urethane formation, especially with sterically hindered alcohols.Toxicity and environmental concerns are leading to their replacement.
Zirconium Chelates Zirconium acetylacetonateHighly active catalysts for the isocyanate-hydroxyl reaction, often more efficient than tin catalysts.[9]Can be sensitive to moisture.
Guanidine Derivatives 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Strong, non-metallic base catalysts.[10]High basicity may not be compatible with all functional groups.

Application in Multicomponent Reactions

Isocyanates are valuable components in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.[4][5][11][12] For instance, in a Ugi-type reaction, an isocyanate can be used in place of a carboxylic acid to generate diverse scaffolds.[4]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dry_Flask Dry reaction flask under inert atmosphere Dissolve_Reactants Dissolve nucleophile and optional catalyst in anhydrous solvent Dry_Flask->Dissolve_Reactants Cool Cool solution to 0 °C Dissolve_Reactants->Cool Add_Isocyanate Add 2-isocyanato-1-methoxybutane dropwise Cool->Add_Isocyanate Stir Stir at room temperature Add_Isocyanate->Stir Monitor Monitor reaction by TLC/IR Stir->Monitor Quench Quench with methanol (if necessary) Monitor->Quench Concentrate Remove solvent under reduced pressure Quench->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify

Caption: A typical experimental workflow for an isocyanate coupling reaction.

Safety and Handling of Isocyanates

Isocyanates are toxic and are potent respiratory and skin sensitizers.[13] Exposure can lead to asthma and other respiratory problems.[13] Therefore, strict safety precautions must be observed.

  • Engineering Controls: Always handle isocyanates in a well-ventilated chemical fume hood.[14][15] Spraying operations require specialized spray booths.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves, such as butyl rubber or nitrile gloves.[16] Thin latex gloves are not suitable.[13]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]

    • Lab Coat/Coveralls: A lab coat or disposable coveralls should be worn to protect street clothes and skin.

    • Respiratory Protection: For handling liquid isocyanates that may become aerosolized or when working outside of a fume hood, an appropriate respirator is required.[15] This may range from an air-purifying respirator with organic vapor cartridges to a supplied-air respirator, depending on the potential for exposure.

  • Spills and Decontamination: In case of a spill, treat the area with an isocyanate neutralizer (commercially available or a mixture of water, ammonia, and detergent) and an absorbent material like sand or sawdust.[16]

  • Storage: Store isocyanates in a cool, dry, well-ventilated area, away from moisture and compounds with active hydrogens.[14]

  • First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[14] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move the individual to fresh air and seek medical attention.

By adhering to these protocols and safety guidelines, researchers can safely and effectively utilize 2-isocyanato-1-methoxybutane and other isocyanates in a variety of synthetic applications.

References

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved from [Link]

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

  • Various Authors. (n.d.). Reactions of isocyanates and various nucleophiles including hydroxyl,.... ResearchGate. Retrieved from [Link]

  • Health and Safety Executive. (2026, January 12). Construction hazardous substances: Isocyanates. Retrieved from [Link]

  • Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Various Authors. (n.d.). Nucleophilic Isocyanation. PMC. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. Retrieved from [Link]

  • Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

  • Various Authors. (n.d.). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Various Authors. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

  • Various Authors. (n.d.). Advances in Catalysis for Organic Coatings. CHIMIA. Retrieved from [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

  • Pure. (2016, September 9). Catalysts for isocyanate-free polyurea synthesis : mechanism and application. Retrieved from [Link]

  • Suh, S.-E., Nkulu, L. E., Lin, S., Krska, S. W., & Stahl, S. S. (2021, July 2). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. RSC Publishing. Retrieved from [Link]

  • Various Authors. (n.d.). Cross‐coupling of isocyanates. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Isocyanate-based multicomponent reactions. ResearchGate. Retrieved from [Link]

  • Various Authors. (2024, December 12). Isocyanate-based multicomponent reactions. PMC. Retrieved from [Link]

  • Various Authors. (2023, December 5). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Publications. Retrieved from [Link]

  • Liu, Z., Zhang, X., Li, J., Li, F., Li, C., Jia, X., & Li, J. (2016). Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. Organic Chemistry Portal. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-isocyanato-1-methoxybutane (C6H11NO2). Retrieved from [Link]

  • MDPI. (2015, December 23). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

  • NextSDS. (n.d.). 2-isocyanato-1-methoxybutane — Chemical Substance Information. Retrieved from [Link]

  • Semantic Scholar. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Utility of 2-Isocyanato-1-methoxybutane as a Versatile Reagent in Pharmaceutical Scaffolding

Document ID: AN-21MB-2026-01 Abstract This technical guide details the prospective applications of 2-isocyanato-1-methoxybutane as a versatile building block in modern drug discovery. While not a widely documented reagen...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-21MB-2026-01

Abstract

This technical guide details the prospective applications of 2-isocyanato-1-methoxybutane as a versatile building block in modern drug discovery. While not a widely documented reagent itself, its structure combines a highly reactive aliphatic isocyanate with a methoxybutane side chain, offering a unique combination of reactivity and physicochemical properties. Isocyanates are indispensable reagents in medicinal chemistry, serving as pivotal precursors for the synthesis of urea and carbamate functionalities, which are core components of numerous approved therapeutic agents.[1][2][3] This document provides a scientifically-grounded prospectus on its use, complete with detailed protocols for the synthesis of novel urea and carbamate derivatives, insights into experimental design, and the strategic rationale for its inclusion in drug discovery programs.

Introduction: Rationale for 2-Isocyanato-1-methoxybutane in Drug Design

The isocyanate functional group (–N=C=O) is a potent electrophile that reacts efficiently with a wide range of nucleophiles, most notably amines and alcohols, under mild conditions.[4][5][6] This reactivity is harnessed in pharmaceutical synthesis to create stable urea and carbamate linkages, which are prized for their ability to act as bioisosteres of amide bonds and participate in crucial hydrogen bonding interactions with biological targets.[7][8]

The structure of 2-isocyanato-1-methoxybutane presents two key features for drug designers:

  • The Isocyanate Group: Provides a reactive handle for covalent bond formation, enabling the straightforward conjugation of this building block to amines or alcohols on a target scaffold. This is a cornerstone of library synthesis and hit-to-lead optimization.[1][9]

  • The 1-methoxybutan-2-yl "Tail": This aliphatic, ether-containing side chain can favorably modulate the physicochemical properties of a final compound. The methoxy group can act as a hydrogen bond acceptor, while the butyl chain can increase lipophilicity, potentially enhancing membrane permeability or interaction with hydrophobic pockets in a protein target.

This combination makes 2-isocyanato-1-methoxybutane a compelling, albeit under-explored, reagent for generating novel chemical entities with desirable drug-like properties.

Core Application I: Synthesis of N,N'-Disubstituted Urea Scaffolds

The urea moiety is a privileged scaffold in medicinal chemistry, famously featured in multi-kinase inhibitors like Sorafenib.[10][11] The two N-H groups act as excellent hydrogen bond donors, anchoring the molecule into the ATP-binding site of kinases. The reaction of 2-isocyanato-1-methoxybutane with a primary or secondary amine of interest is a direct and high-yielding route to novel urea derivatives.[1]

Causality in Experimental Design:

The choice of an amine coupling partner is dictated by the therapeutic target. For kinase inhibitor development, an aromatic amine that can participate in π-stacking interactions would be a logical choice. The reaction is typically conducted in an aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) to prevent unwanted side reactions with water. While often proceeding without a catalyst, a mild, non-nucleophilic base like triethylamine (TEA) can be added to deprotonate any amine salts and accelerate the reaction.

Experimental Protocol: General Procedure for Urea Synthesis

Objective: To synthesize a N-(1-methoxybutan-2-yl)-N'-(4-phenoxyphenyl)urea derivative.

Materials:

  • 2-Isocyanato-1-methoxybutane (MW: 129.16 g/mol )

  • 4-Phenoxyaniline (MW: 185.22 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and nitrogen inlet

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 4-phenoxyaniline (1.0 eq, e.g., 185 mg, 1.0 mmol).

  • Dissolve the amine in anhydrous DCM (10 mL).

  • Add triethylamine (1.1 eq, e.g., 153 µL, 1.1 mmol) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve 2-isocyanato-1-methoxybutane (1.05 eq, e.g., 136 mg, 1.05 mmol) in anhydrous DCM (5 mL).

  • Add the isocyanate solution dropwise to the stirred amine solution over 10 minutes.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Workflow for Urea Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Amine (1.0 eq) in Anhydrous DCM Base Add TEA (1.1 eq) Amine->Base React Add Isocyanate Solution Dropwise to Amine Base->React Iso Dissolve Isocyanate (1.05 eq) in Anhydrous DCM Iso->React Stir Stir at RT (4-16h) React->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with DCM Wash with Brine Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Characterize Characterize Purify->Characterize Characterize (NMR, MS)

Caption: Step-by-step workflow for synthesizing urea derivatives.

Core Application II: Synthesis of Carbamate-Containing Scaffolds

The carbamate functional group is another cornerstone of medicinal chemistry, often used as a stable and synthetically accessible linker or pharmacophore.[2][7][12] It can serve as a prodrug moiety or be integral to the efficacy of therapeutic agents.[7] The reaction of 2-isocyanato-1-methoxybutane with an alcohol or phenol provides a direct entry to carbamate derivatives.

Causality in Experimental Design:

The reaction between an isocyanate and an alcohol is generally slower than with an amine and often requires heat or catalysis. Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for this transformation, even at low concentrations. The choice of solvent remains critical, with anhydrous aprotic solvents being preferred. This methodology is particularly useful for decorating a complex, alcohol-containing natural product or scaffold to explore structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Carbamate Synthesis

Objective: To synthesize a (1-methoxybutan-2-yl) (4-hydroxyphenyl)carbamate derivative.

Materials:

  • 2-Isocyanato-1-methoxybutane (MW: 129.16 g/mol )

  • Hydroquinone (1,4-dihydroxybenzene) (MW: 110.11 g/mol )

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add hydroquinone (2.0 eq, e.g., 220 mg, 2.0 mmol) to favor mono-substitution.

  • Dissolve the alcohol in anhydrous toluene (20 mL).

  • Add 2-isocyanato-1-methoxybutane (1.0 eq, e.g., 129 mg, 1.0 mmol) to the solution.

  • Add a catalytic amount of DBTDL (e.g., 1-2 drops of a 1% solution in toluene).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL) to remove tin catalyst, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to separate the desired mono-carbamate from starting material and di-substituted byproduct.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

General Reaction Schemes

G cluster_urea Urea Synthesis cluster_carbamate Carbamate Synthesis R-NH2 Amine (R-NH2) urea N,N'-Disubstituted Urea R-NH2->urea + isocyanate 2-Isocyanato-1-methoxybutane isocyanate->urea + R-OH Alcohol (R-OH) carbamate Carbamate Derivative R-OH->carbamate + isocyanate2 2-Isocyanato-1-methoxybutane isocyanate2->carbamate +

Caption: Core reactions of 2-isocyanato-1-methoxybutane.

Data Summary and Comparative Analysis

The following table summarizes typical reaction parameters for the synthesis of urea and carbamate derivatives using an alkyl isocyanate like 2-isocyanato-1-methoxybutane. These are representative conditions and should be optimized for specific substrates.

ParameterUrea Synthesis (from Amine)Carbamate Synthesis (from Alcohol)
Nucleophile Primary/Secondary AminePrimary/Secondary Alcohol, Phenol
Stoichiometry 1.0 - 1.1 eq. Isocyanate1.0 - 1.2 eq. Isocyanate
Solvent Anhydrous DCM, THF, AcetonitrileAnhydrous Toluene, THF, Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Catalyst Often not required; TEA optionalDBTDL, DABCO (optional but advised)
Typical Yield > 90%70 - 95%
Reaction Time 1 - 16 hours4 - 24 hours

Conclusion and Future Prospects

2-Isocyanato-1-methoxybutane represents a valuable, if currently underutilized, tool for the medicinal chemist. Its straightforward reactivity allows for the rapid generation of diverse urea and carbamate libraries, which are essential for modern drug discovery campaigns like scaffold hopping and SAR expansion.[13] The protocols described herein provide a robust starting point for researchers to incorporate this versatile building block into their synthetic programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • National Institutes of Health (NIH). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[Link]

  • Usharani, V. et al. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.[Link]

  • MDPI. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.[Link]

  • Princeton University. A Direct Route to Prepare Isocyanates via C-H Activation for Drug Discovery.[Link]

  • ResearchGate. Synthesis of functionalized ureas using isocyanate intermediate.[Link]

  • RSC Publishing. Isocyanate-based multicomponent reactions.[Link]

  • National Institutes of Health (NIH). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.[Link]

  • Taylor & Francis Online. Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.[Link]

  • Google Patents.
  • ACS Publications. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.[Link]

  • National Institutes of Health (NIH). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.[Link]

  • Radboud University. Substrate Exploitation of Multicomponent Reactions Toward Diverse Scaffolds and Applications in Medicinal Chemistry.[Link]

  • AIDIC. Isocyanates as Precursors to Biomedical Polyurethanes.[Link]

  • National Institutes of Health (NIH). Isocyanate-based multicomponent reactions.[Link]

  • Patsnap. The Role of Isocyanates in Modern Pharmaceuticals.[Link]

  • Google Patents.
  • CHEM21. Multicomponent Synthesis of Isothioureas.[Link]

  • ACS Publications. Recent Advances in Scaffold Hopping.[Link]

  • Beilstein Journal of Organic Chemistry. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.[Link]

  • MDPI. Multicomponent Reactions of Isocyanides for the Preparation of Low Molecular Weight Gelators: Preliminary Studies.[Link]

  • Organic Chemistry Portal. Isocyanate synthesis by substitution.[Link]

Sources

Application

Application Note &amp; Protocol: In Situ Generation of 2-Isocyanato-1-methoxybutane for Flow Chemistry

Introduction: Mitigating Isocyanate Hazards through Continuous Flow Isocyanates are a cornerstone of modern industrial chemistry, pivotal in the synthesis of polyurethanes, pharmaceuticals, and agrochemicals.[1][2][3] Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mitigating Isocyanate Hazards through Continuous Flow

Isocyanates are a cornerstone of modern industrial chemistry, pivotal in the synthesis of polyurethanes, pharmaceuticals, and agrochemicals.[1][2][3] However, their utility is shadowed by significant handling challenges. Isocyanates are highly reactive, toxic, and prone to causing respiratory and dermal sensitization.[1][4] Traditional batch synthesis and storage of these compounds necessitate stringent and often costly safety infrastructure to mitigate exposure risks.[1]

Continuous flow chemistry presents a paradigm shift in managing the risks associated with hazardous intermediates like isocyanates.[5][6] By generating the isocyanate in situ and immediately consuming it in a subsequent reaction, this methodology obviates the need for isolation and storage, thereby dramatically enhancing process safety.[7][8] This "just-in-time" production minimizes the inventory of the hazardous material at any given moment, transforming a potentially dangerous batch process into a safer, more controllable, and often more efficient continuous operation.[2][9]

This application note provides a detailed protocol for the in situ generation of 2-isocyanato-1-methoxybutane, a key building block, utilizing a phosgene-free approach within a continuous flow system. We will explore the underlying chemical principles, detail the experimental setup, and provide a step-by-step guide for researchers, scientists, and drug development professionals to implement this safer and more efficient synthetic strategy.

Mechanistic Foundation: The Curtius Rearrangement in Flow

The traditional industrial synthesis of isocyanates often involves the use of highly toxic phosgene.[10][11][12] To align with the principles of green chemistry and enhance safety, our protocol utilizes the Curtius rearrangement, a robust and phosgene-free alternative.[13][14]

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[13][15][16] The reaction is believed to proceed through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate.[13] This concerted pathway ensures high efficiency and stereochemical retention if a chiral center is present.[14]

The overall transformation from a carboxylic acid to the desired isocyanate is depicted below:

The key advantages of employing the Curtius rearrangement in a flow chemistry setup are:

  • Safety: The potentially explosive acyl azide intermediate is generated and consumed in small quantities within the enclosed flow reactor, minimizing the risk of accumulation. *[2] Control: The precise temperature control afforded by flow reactors is crucial for the thermal rearrangement step, preventing side reactions and ensuring high yields. *[5][7] Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times and improved process efficiency.

[5]### 3. Experimental Workflow: A Self-Validating System

The continuous flow setup is designed as a self-validating system, integrating reagent delivery, reaction, and in-line analysis for real-time monitoring and control.

Caption: Experimental workflow for the in situ generation and reaction of 2-isocyanato-1-methoxybutane.

System Components and Rationale:

  • Reagent Delivery: Two independent pump systems are used. Pump A delivers a pre-mixed solution of the starting material, 2-methoxybutanoic acid, and the azide-forming reagent, diphenylphosphoryl azide (DPPA), in a suitable solvent like toluene. Pump B delivers the nucleophile that will react with the generated isocyanate.

  • Acyl Azide Formation and Rearrangement: The reagents from Pump A enter a heated coil reactor (Reactor 1). The elevated temperature facilitates both the formation of the 2-methoxybutanoyl azide and its subsequent Curtius rearrangement to 2-isocyanato-1-methoxybutane.

  • In-line Analysis (PAT): A Process Analytical Technology (PAT) tool, such as an in-line FTIR spectrometer, is placed after Reactor 1. This provides real-time monitoring of the isocyanate peak (~2250-2275 cm⁻¹) and the disappearance of the acyl azide peak (~2140 cm⁻¹), ensuring the reaction is proceeding as expected.

  • Reaction with Nucleophile: The stream containing the freshly generated isocyanate is then mixed with the nucleophile stream from Pump B in a second T-mixer. The reaction to form the desired urea or carbamate product occurs in a second coil reactor (Reactor 2), which may be heated or cooled as required.

  • Back Pressure and Collection: A back-pressure regulator (BPR) is used to maintain the system pressure, preventing solvent boiling and ensuring smooth flow. The final product stream is then collected for analysis and purification.

Detailed Protocols

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-Methoxybutanoic acid≥98%Major Supplier
Diphenylphosphoryl azide (DPPA)≥97%Major Supplier
Triethylamine (TEA)≥99%Major Supplier
Toluene, anhydrous≥99.8%Major Supplier
Benzylamine (as model nucleophile)≥99%Major Supplier
Chemical-resistant glovesButyl or nitrile rubberSafety Supplier
Safety glasses/gogglesANSI Z87.1 certifiedSafety Supplier

4.2. Safety Precautions

  • Isocyanate Exposure: Isocyanates are potent sensitizers. A[1][4]ll handling should be conducted in a well-ventilated fume hood. P[1]ersonal protective equipment (PPE), including chemical-resistant gloves and safety glasses, is mandatory. *[1][4] Azide Hazard: Acyl azides are potentially explosive. The use of a flow reactor significantly mitigates this risk by keeping the generated amount low at any given time. A[2]void using metal spatulas or ground glass joints that could cause friction.

  • Pressurized System: The flow chemistry setup operates under pressure. Ensure all fittings are secure and the system is leak-tested before introducing reagents.

4.3. Protocol: In Situ Generation and Reaction with Benzylamine

  • Reagent Preparation (Stream A):

    • In a 50 mL volumetric flask, dissolve 2-methoxybutanoic acid (1.18 g, 10 mmol, 1.0 eq.) and triethylamine (1.4 mL, 10 mmol, 1.0 eq.) in anhydrous toluene to a final volume of 50 mL. This results in a 0.2 M solution.

    • In a separate 50 mL volumetric flask, dissolve diphenylphosphoryl azide (DPPA) (2.75 g, 10 mmol, 1.0 eq.) in anhydrous toluene to a final volume of 50 mL, creating a 0.2 M solution.

    • Note: For the flow setup, these two solutions will be pumped at equal flow rates and mixed just before entering the reactor, or a single solution containing all three components can be prepared, though pre-mixing the acid/base and DPPA is often preferred.

  • Reagent Preparation (Stream B):

    • In a 50 mL volumetric flask, dissolve benzylamine (1.07 g, 10 mmol, 1.0 eq.) in anhydrous toluene to a final volume of 50 mL, creating a 0.2 M solution.

  • Flow Reactor Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram (Section 3).

    • Use PFA or stainless steel tubing appropriate for the solvents and reagents.

    • Set the temperature of Reactor 1 to 100 °C.

    • Set the temperature of Reactor 2 to 25 °C.

    • Set the back-pressure regulator to 10 bar.

  • System Priming and Operation:

    • Prime both pump systems with anhydrous toluene.

    • Begin pumping the reagent streams at the specified flow rates (see Table 2).

    • Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product.

Table 2: Optimized Flow Reaction Parameters

ParameterValueRationale
Concentration (Streams A & B)0.2 MBalances reaction rate with solubility and minimizes potential for blockages.
Flow Rate (Pump A)0.2 mL/minControls the residence time in the reactors.
Flow Rate (Pump B)0.2 mL/minMaintains a 1:1 stoichiometry between the in situ generated isocyanate and the nucleophile.
Reactor 1 Volume2.0 mLProvides a residence time of 5 minutes for acyl azide formation and Curtius rearrangement.
Reactor 1 Temperature100 °CSufficient temperature for efficient thermal decomposition of the acyl azide to the isocyanate.
Reactor 2 Volume1.0 mLProvides a residence time of 2.5 minutes for the reaction of the isocyanate with benzylamine.
Reactor 2 Temperature25 °CThe reaction of isocyanates with primary amines is typically fast at room temperature.
System Pressure10 barPrevents solvent boiling and ensures consistent flow.
Calculated Throughput ~5.4 g/day of Urea Product Based on continuous operation under these conditions.
  • Product Collection and Analysis:

    • Collect the output from the back-pressure regulator.

    • Monitor the reaction progress by taking aliquots for TLC or LC-MS analysis.

    • Once the reaction is complete, the solvent can be removed under reduced pressure, and the resulting urea product can be purified by crystallization or column chromatography.

Conclusion

The in situ generation of 2-isocyanato-1-methoxybutane via the Curtius rearrangement in a continuous flow system offers a significantly safer, more controlled, and highly efficient alternative to traditional batch methods. By eliminating the need to isolate and store hazardous isocyanate and acyl azide intermediates, this protocol enhances laboratory safety and aligns with the principles of green chemistry. The integration of Process Analytical Technology further enables a self-validating system, ensuring robust and reproducible synthesis. This methodology is readily adaptable for various nucleophiles, making it a valuable tool for researchers in drug discovery and process development.

References

  • Variation of Aliphatic Diisocyanates in Bio-Based TPUs. ACS Publications. [Link]

  • Challenges and recent advances in bio-based isocyanate production. RSC Publishing. [Link]

  • Flow chemistry synthesis of isocyanates.
  • Isocyanide Chemistry Enabled by Continuous Flow Technology. ChemRxiv. [Link]

  • How To Get Isocyanate?. ACS Omega. [Link]

  • Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Aliphatic Isocyanate Monomers - Health and Safety Information. Covestro Solution Center. [Link]

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciSpace. [Link]

  • Isocyanide Chemistry Enabled by Continuous Flow Technology. ResearchGate. [Link]

  • Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. ACS Publications. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

  • Curtius Rearrangement. Chemistry Steps. [Link]

  • GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC. [Link]

  • Continuous Flow Processes as an Enabling Technology in Synthesis. RSC Blogs. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2-Isocyanato-1-methoxybutane

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-isocyanato-1-methoxybutane to prevent its hydrolysis. The highly reac...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-isocyanato-1-methoxybutane to prevent its hydrolysis. The highly reactive nature of the isocyanate group (-N=C=O) makes this compound particularly susceptible to degradation by moisture, leading to loss of reactivity and the formation of undesirable byproducts. Adherence to the protocols outlined below is critical for maintaining the integrity and reactivity of this valuable chemical intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter during the storage and use of 2-isocyanato-1-methoxybutane, providing explanations for the underlying causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Increased viscosity or solidification of the compound. Advanced polymerization due to moisture exposure or elevated temperatures.[1]The compound is likely unusable. Discard according to institutional safety protocols. Review storage and handling procedures to prevent future occurrences.
Cloudiness or precipitation in the liquid. Onset of dimerization or trimerization.[1]Gently warm the sample to see if the precipitate redissolves. If it does not, the compound has likely started to polymerize and may not be suitable for use.
Reduced reactivity in subsequent reactions. Partial hydrolysis of the isocyanate group, leading to the formation of less reactive amine and urea derivatives.Ensure all reaction glassware is rigorously dried and reactions are conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.
Gas evolution (bubbling) upon opening the container. Reaction of the isocyanate with water, producing carbon dioxide gas.[2][3] This can lead to a dangerous pressure buildup in sealed containers.If bulging of the container is observed, move it to a well-ventilated area, and carefully puncture the container to relieve pressure. Allow it to stand for 48 hours before resealing.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 2-isocyanato-1-methoxybutane degradation during storage?

The primary degradation pathway is hydrolysis. The electrophilic carbon atom in the isocyanate group is highly susceptible to attack by nucleophiles, with water being a common reactant. The reaction proceeds as follows:

  • Reaction with water: The isocyanate group reacts with water to form an unstable carbamic acid.

  • Decarboxylation: The carbamic acid readily decomposes to form a primary amine and carbon dioxide gas.

  • Urea formation: The newly formed amine is nucleophilic and can react with another isocyanate molecule to form a stable, and often insoluble, urea derivative.

This process consumes the reactive isocyanate, reducing the purity and efficacy of the compound for its intended application.

Caption: Hydrolysis pathway of an isocyanate.

Q2: What are the ideal storage conditions for 2-isocyanato-1-methoxybutane?

To minimize hydrolysis and other degradation pathways like dimerization and trimerization, strict storage conditions are necessary.[1]

Parameter Recommendation Rationale
Temperature Store at 2-8°C.[1]Low temperatures reduce the rate of chemical reactions, including hydrolysis and polymerization. Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).[1][5]An inert atmosphere displaces air, thereby minimizing contact with atmospheric moisture.
Container Use a tightly sealed, opaque container with a moisture-proof cap.[1][5]This prevents the ingress of moisture and light. Amber glass bottles are recommended.
Location Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]This helps maintain a stable storage temperature and prevents accidental heating.
Q3: Can I use a chemical drying agent or moisture scavenger in the storage container?

Yes, the use of moisture scavengers can be an effective strategy to prolong the shelf-life of 2-isocyanato-1-methoxybutane.[6] However, the choice of scavenger is critical.

  • Molecular Sieves: While effective at adsorbing water, fine particles from molecular sieves could potentially act as catalysts for trimerization.[7] If used, they should be contained in a way that prevents direct contact with the liquid isocyanate.

  • Chemical Scavengers: Additives like p-toluenesulfonyl isocyanate (PTSI) can be used to chemically remove trace amounts of water.[8] PTSI reacts rapidly with water to form toluenesulfonamide, which is typically inert in subsequent reactions.[8] Other options include oxazolidine-based scavengers.[6] It is recommended to use these at a low concentration (e.g., 1-4% by weight).[8]

Q4: What are the key handling precautions to prevent moisture contamination during an experiment?

Preventing moisture contamination during handling is as crucial as proper storage.

Handling_Workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction Dry_Glassware Oven-dry all glassware (>120°C overnight) Cool_Desiccator Cool glassware under vacuum or in a desiccator Dry_Glassware->Cool_Desiccator Inert_Atmosphere Set up reaction under an inert atmosphere (Nitrogen or Argon) Cool_Desiccator->Inert_Atmosphere Dry_Solvents Use anhydrous solvents (from a freshly opened bottle or a solvent purification system) Dry_Solvents->Inert_Atmosphere Equilibrate Allow isocyanate container to reach room temperature before opening Inert_Gas_Flush Flush syringe with inert gas Equilibrate->Inert_Gas_Flush Syringe_Transfer Use a dry syringe/cannula to transfer the isocyanate Inert_Gas_Flush->Syringe_Transfer Maintain_Inert Maintain a positive pressure of inert gas throughout the reaction Syringe_Transfer->Maintain_Inert Seal_Container Immediately reseal the isocyanate container under inert gas

Caption: Workflow for handling moisture-sensitive reagents.

Step-by-Step Protocol for Handling 2-Isocyanato-1-methoxybutane:

  • Glassware Preparation: All glassware must be thoroughly oven-dried (e.g., at >120°C overnight) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry inert gas (nitrogen or argon) to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvent and Reagent Preparation: Use only anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all other reagents are also dry.

  • Equilibration of Isocyanate: Before opening, allow the container of 2-isocyanato-1-methoxybutane to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container.

  • Reagent Transfer: Use a dry syringe or cannula to transfer the required amount of the isocyanate. It is good practice to flush the syringe with the inert gas before drawing up the liquid.

  • Container Resealing: Immediately after withdrawing the desired volume, flush the headspace of the isocyanate container with dry inert gas and securely reseal the cap. Parafilm can be wrapped around the cap for an extra barrier against moisture ingress.

By diligently following these troubleshooting, storage, and handling guidelines, researchers can ensure the stability and reactivity of 2-isocyanato-1-methoxybutane, leading to more reliable and reproducible experimental outcomes.

References

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

  • NextSDS. (n.d.). 2-isocyanato-1-methoxybutane — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). [Chemical Knowledge]:Specification for storage and transport of isocyanates. Retrieved from [Link]

  • Integrated Chemicals Specialties. (n.d.). ptsi. Retrieved from [Link]

  • Tri-iso. (n.d.). Moisture Scavengers | Polyurethane Elastomers. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001077216A1 - Method for scavenging moisture in polyisocyanates and formulations thereof.
  • WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of. Retrieved from [Link]

  • ResearchGate. (2022, March 10). How to avoid the trimerization of Isocyanate-functionalized prepolymers?. Retrieved from [Link]

  • Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Aviva. (n.d.). Management of Isocyanates. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Isocyanato-1-methoxybutane

Welcome to the technical support guide for handling and purifying 2-isocyanato-1-methoxybutane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols design...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and purifying 2-isocyanato-1-methoxybutane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers and professionals in synthetic chemistry and drug development. Our goal is to equip you with the expertise to diagnose purity issues and implement effective purification strategies, ensuring the integrity of your experiments.

Introduction: The Challenge of Isocyanate Purity

2-Isocyanato-1-methoxybutane is a valuable reagent, but its high reactivity makes it susceptible to degradation. The electrophilic carbon of the isocyanate group (-N=C=O) readily reacts with nucleophiles, most notably water from atmospheric moisture. This leads to the formation of symmetric urea byproducts, which are often insoluble and can interfere with subsequent reactions. Proper handling and purification are therefore critical to success.

This guide is structured as a series of questions you might encounter in the lab. We will explore the "why" behind each step, grounding our recommendations in established chemical principles.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: I've noticed a white precipitate forming in my container of 2-isocyanato-1-methoxybutane. What is it, and is the reagent still usable?

Answer:

The white, often crystalline, solid is almost certainly a substituted urea, specifically N,N'-bis(1-methoxybutan-2-yl)urea. This impurity forms when the isocyanate reacts with trace amounts of water, as outlined in the reaction mechanism below.

Mechanism of Urea Formation:

  • Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and forming a primary amine (2-amino-1-methoxybutane).

  • Urea Formation: This newly formed, highly reactive amine immediately attacks a second molecule of the parent isocyanate, forming the stable, often insoluble, N,N'-disubstituted urea.

Impurity Formation Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation cluster_urea Step 3: Urea Formation R_NCO R-N=C=O (Isocyanate) CarbamicAcid R-NH-COOH (Carbamic Acid) R_NCO->CarbamicAcid + H₂O H2O H₂O (Water) CarbamicAcid_dec R-NH-COOH Amine R-NH₂ (Primary Amine) Amine2 R-NH₂ (Amine) CO2 CO₂ CarbamicAcid_dec->Amine CarbamicAcid_dec->CO2 - CO₂ (fast) R_NCO2 R-N=C=O (Isocyanate) Urea R-NH-C(O)-NH-R (Symmetric Urea) Amine2->Urea + R-N=C=O

Caption: Reaction pathway for the formation of urea impurity from an isocyanate and water.

Is the reagent usable? Yes, but it requires purification. The presence of the urea indicates that a portion of the active isocyanate has been consumed. More importantly, the primary amine intermediate is also a potent nucleophile that can cause unwanted side reactions. The solid urea must be removed, and the remaining isocyanate should be purified, ideally by vacuum distillation, to remove any dissolved impurities.

FAQ 2: What is the most reliable method for purifying gram-to-kilogram quantities of 2-isocyanato-1-methoxybutane?

Answer:

For liquid isocyanates like this one, vacuum distillation is the industry-standard and most effective method. It excels at separating the volatile isocyanate from non-volatile impurities like ureas, oligomers, and catalyst residues. The reduced pressure is critical to lower the boiling point, preventing thermal degradation (e.g., trimerization to isocyanurates) which can occur at higher temperatures.

Experimental Protocol: Vacuum Distillation of 2-Isocyanato-1-methoxybutane

Safety First: Isocyanates are potent lachrymators and respiratory sensitizers. Always perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a standard distillation apparatus (see diagram below) using oven-dried (120 °C overnight) or flame-dried glassware to eliminate any adsorbed water.

    • Use a two-neck round-bottom flask as the distillation pot. One neck for the distillation head and the other, fitted with a septum, for a fine capillary bleed connected to a nitrogen or argon source. This prevents bumping.

    • Use high-vacuum grease on all glass joints to ensure a tight seal.

    • Connect the receiving flask to a cold trap (e.g., dry ice/acetone) to protect the vacuum pump.

  • Initial Filtration (if solids are present):

    • If significant solid urea is present, pre-filter the crude isocyanate under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) into the distillation flask. This prevents bumping and contamination.

  • Distillation Procedure:

    • Charge the distillation flask with the crude 2-isocyanato-1-methoxybutane (do not fill more than 2/3 full).

    • Begin slowly evacuating the system with the vacuum pump. Introduce a very fine stream of N₂ or Ar through the capillary bleed.

    • Once the system is at a stable, low pressure (e.g., 1-10 mmHg), begin gently heating the distillation pot using an oil bath.

    • Collect the fraction that distills at a constant temperature. While the exact boiling point for 2-isocyanato-1-methoxybutane is not widely published, for a similar compound like butyl isocyanate (b.p. 115 °C at 760 mmHg), one would expect a significantly lower boiling point at reduced pressure. Start with a low bath temperature and increase slowly.

    • Discard a small initial forerun, which may contain more volatile impurities.

    • Stop the distillation before the pot goes completely dry to avoid concentrating potentially unstable residues.

  • Storage:

    • Collect the purified, clear liquid in a receiver flask sealed with a septum.

    • Store the purified isocyanate under an inert atmosphere (N₂ or Ar) in a sealed container, preferably with a Teflon-lined cap, and store in a refrigerator or freezer to minimize degradation.

Caption: Decision workflow for purification by vacuum distillation.

FAQ 3: Can I use column chromatography for purification? I'm concerned about the stability of the isocyanate on silica gel.

Answer:

Your concern is well-founded. Standard silica gel chromatography is NOT recommended for purifying isocyanates. The surface of silica gel is covered with acidic silanol groups (-Si-OH), which are excellent nucleophiles. These groups will react with the isocyanate, covalently bonding your product to the stationary phase and leading to very low or zero recovery.

If distillation is not an option (e.g., for non-volatile isocyanates or for separating from an impurity with a very similar boiling point), you must use a highly inert stationary phase and take extreme precautions.

Alternative Chromatographic Method:

  • Stationary Phase: Use a less reactive support like neutral alumina that has been rigorously dried (e.g., activated by heating under vacuum). Alternatively, highly end-capped C18 reverse-phase media could be used, but solvent selection is critical.

  • Solvent System: The mobile phase must be scrupulously dried. Use anhydrous-grade solvents (e.g., hexanes, dichloromethane) passed through a solvent purification system or stored over activated molecular sieves.

  • Procedure: Work quickly. Pre-treat the column by flushing with several column volumes of the dry mobile phase. Dissolve the crude isocyanate in a minimal amount of the mobile phase and load it onto the column. Elute as rapidly as possible while still achieving separation.

  • Verdict: This method should only be attempted when distillation is impossible. It is technically challenging, requires specialized materials, and still carries a high risk of sample loss.

FAQ 4: How can I analyze the purity of my 2-isocyanato-1-methoxybutane before and after purification?

Answer:

A combination of spectroscopic methods is ideal for assessing purity.

Analytical TechniquePurity Indicator
FT-IR Spectroscopy Presence of Isocyanate: Look for the very strong, sharp, and characteristic -N=C=O stretching band around 2250-2275 cm⁻¹ . The complete absence of this peak indicates total degradation. Absence of Impurities: The disappearance of a broad N-H stretch (around 3300 cm⁻¹) and the urea carbonyl (C=O) stretch (around 1640 cm⁻¹) after purification indicates the successful removal of urea and amine byproducts.
¹H NMR Spectroscopy Structural Integrity: Confirm the expected peaks and integrations for the 1-methoxybutane backbone. Absence of Impurities: Look for the disappearance of the broad N-H proton signals from the urea impurity. The chemical shift of these protons can vary, but they are often found between 5-8 ppm.
GC-MS Quantitative Purity: Gas Chromatography can separate the main component from volatile impurities, and the mass spectrum can confirm the identity of the peak as 2-isocyanato-1-methoxybutane by its molecular ion and fragmentation pattern. This is an excellent method for determining a quantitative purity percentage.

Summary of Key Analytical Signatures:

GroupTechniqueCharacteristic SignalInterpretation
Isocyanate (-NCO)FT-IRStrong, sharp peak at ~2270 cm⁻¹Confirms presence of active reagent
Urea (-NH-CO-NH-)FT-IRPeak at ~1640 cm⁻¹ (C=O) and broad peak at ~3300 cm⁻¹ (N-H)Indicates moisture contamination
Amine (-NH₂)FT-IRMedium peaks at ~3300-3400 cm⁻¹Intermediate impurity
Urea (-NH-)¹H NMRBroad singlet (variable ppm)Presence of urea impurity

References

  • Title: Purification of Laboratory Chemicals, 8th Edition. Source: Elsevier. [Link]

  • Title: Isocyanate - an overview. Source: ScienceDirect Topics. [Link]

  • Title: Infrared Spectroscopy. Source: University of California, Davis Chem LibreTexts. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Isocyanate Reactivity: 2-Isocyanato-1-methoxybutane vs. tert-Butyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of organic synthesis and polymer chemistry, isocyanates stand out as highly versatile intermediates, primarily due to the unique react...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic synthesis and polymer chemistry, isocyanates stand out as highly versatile intermediates, primarily due to the unique reactivity of the -N=C=O functional group. The electrophilic carbon atom in this group is highly susceptible to attack by nucleophiles, leading to the formation of a wide array of stable covalent linkages, most notably urethanes (from alcohols) and ureas (from amines).[1][2] However, the reactivity of an isocyanate is not a monolithic property; it is intricately governed by the electronic and steric nature of the substituent attached to the nitrogen atom.[3][4]

This guide provides an in-depth comparison of the reactivity of two distinct aliphatic isocyanates: 2-isocyanato-1-methoxybutane and tert-butyl isocyanate. While both are valuable reagents, their structural differences lead to significant disparities in their reaction kinetics and substrate compatibility. Understanding these differences is paramount for optimizing reaction conditions, controlling selectivity, and achieving desired product outcomes in applications ranging from polyurethane synthesis to the development of targeted covalent inhibitors in drug discovery.[3]

Structural and Electronic Disparities: The Root of Reactivity Differences

The reactivity of the isocyanate group is fundamentally dictated by the electrophilicity of the central carbon atom.[4] This, in turn, is modulated by both the steric bulk and the electronic influence (inductive and resonance effects) of the attached R-group.[5][6]

  • 2-Isocyanato-1-methoxybutane: This molecule features a secondary alkyl group attached to the isocyanate nitrogen. The butyl chain itself is an electron-donating group (EDG) through an inductive effect, which slightly reduces the electrophilicity of the isocyanate carbon compared to a baseline.[3] Furthermore, the presence of a methoxy group at the adjacent carbon introduces a potential for intramolecular interactions, though its primary influence is as a weakly electron-withdrawing group due to the oxygen's electronegativity, which may be offset by the alkyl chain's donation. The steric hindrance around the isocyanate is moderate, originating from the secondary carbon attachment.

  • tert-Butyl Isocyanate: This isocyanate is characterized by a tertiary alkyl group, the tert-butyl group, directly bonded to the nitrogen. This group is one of the most sterically demanding substituents in organic chemistry.[7][8] The three methyl groups create a significant steric shield around the isocyanate functional group, impeding the approach of nucleophiles.[3] Electronically, the tert-butyl group is a stronger electron-donating group than a secondary alkyl chain, which further decreases the intrinsic electrophilicity of the isocyanate carbon.[3]

Feature2-Isocyanato-1-methoxybutanetert-Butyl Isocyanate
Structure CH3CH2CH(NCO)CH2OCH3(CH3)3C-NCO
Steric Hindrance Moderate (Secondary alkyl)High (Tertiary alkyl)[3][7][8]
Electronic Effect Weakly electron-donatingStrongly electron-donating[3]
Predicted Electrophilicity HigherLower
Predicted Reactivity HigherLower

Comparative Reactivity Towards Nucleophiles

The interplay of steric and electronic factors results in a pronounced difference in reactivity between these two isocyanates.

Reaction with Alcohols (Urethane Formation)

The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry.[1] The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate.[1][9]

Due to the significant steric congestion, tert-butyl isocyanate reacts substantially slower with alcohols than 2-isocyanato-1-methoxybutane . The bulky tert-butyl group physically obstructs the trajectory of the incoming alcohol molecule, increasing the activation energy of the reaction.[7] This effect is particularly pronounced with secondary or tertiary alcohols, where both reactants are sterically hindered.[10] In contrast, the less encumbered isocyanate group of 2-isocyanato-1-methoxybutane is more accessible, allowing for faster reaction kinetics.

Electronically, the stronger electron-donating nature of the tert-butyl group reduces the partial positive charge on the isocyanate carbon, making it a less potent electrophile and thus less reactive towards the alcohol nucleophile.[3]

Reaction with Amines (Urea Formation)

Amines are generally more potent nucleophiles than alcohols and react much more rapidly with isocyanates to form ureas.[2][11] While this reaction is typically very fast for most isocyanates and often does not require catalysis, the structural differences between our two compounds still lead to predictable differences in rate.

Again, tert-butyl isocyanate will exhibit slower reaction rates with amines compared to 2-isocyanato-1-methoxybutane , driven primarily by steric hindrance. While the high nucleophilicity of amines can overcome the electronic deactivation to some extent, the physical barrier imposed by the tert-butyl group remains a significant kinetic hurdle. This can be an advantage in systems where a more controlled or moderated reaction rate is desired.

Reaction with Water

The reaction of isocyanates with water is a critical consideration, especially in applications where moisture cannot be rigorously excluded. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[12][13] The newly formed amine can then react with another isocyanate molecule to form a urea linkage.

The reactivity trend follows the established pattern: 2-isocyanato-1-methoxybutane is expected to react more readily with water than tert-butyl isocyanate . The lower steric hindrance and higher electrophilicity of the former make it more susceptible to hydrolysis. The slow reaction of tert-butyl isocyanate with water is one of its notable characteristics.[13]

The Role of Catalysis

To overcome the inherently slow reaction rates, especially for sterically hindered isocyanates like tert-butyl isocyanate, catalysts are frequently employed.[14] Common catalysts for the isocyanate-alcohol reaction include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate, DBTDL).[12][14]

  • Tertiary Amines: These catalysts typically function by activating the alcohol through hydrogen bonding, increasing its nucleophilicity.[3][15]

  • Organometallic Catalysts: These can form a complex with both the isocyanate and the alcohol, orienting them for a favorable reaction and lowering the activation energy.[3][14]

While both isocyanates will be accelerated by catalysis, the effect will be more dramatic and often necessary for tert-butyl isocyanate to achieve practical reaction times, particularly with less reactive nucleophiles.[14] However, the steric hindrance of the tert-butyl group can also affect the efficiency of the catalyst itself, as the catalyst needs to access the reaction site.[11]

Experimental Protocols

The following protocol provides a general methodology for comparing the reactivity of the two isocyanates with a primary alcohol, n-butanol, via in-situ monitoring.

Protocol: Kinetic Analysis of Isocyanate-Alcohol Reaction by FT-IR Spectroscopy

Objective: To determine the pseudo-first-order rate constant for the reaction of an isocyanate with an excess of n-butanol in an inert solvent.

Materials:

  • 2-Isocyanato-1-methoxybutane

  • tert-Butyl Isocyanate

  • n-Butanol (anhydrous)

  • Toluene (anhydrous)

  • Dibutylamine (for titration, if required)

  • Hydrochloric acid (standardized solution for titration)

  • FT-IR spectrometer with an attenuated total reflectance (ATR) probe or a liquid transmission cell

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a stock solution of n-butanol in anhydrous toluene (e.g., 1.0 M). Ensure all glassware is oven-dried to remove moisture.

  • Reaction Setup: In a jacketed glass reactor maintained at a constant temperature (e.g., 50 °C), add a known volume of the n-butanol stock solution.

  • Background Spectrum: Acquire a background FT-IR spectrum of the n-butanol/toluene solution.

  • Initiation: At time t=0, inject a small, known amount of the isocyanate (either 2-isocyanato-1-methoxybutane or tert-butyl isocyanate) into the reactor with vigorous stirring. The alcohol should be in large excess (e.g., at least 10-fold molar excess) to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 60 seconds). Monitor the disappearance of the characteristic isocyanate (-N=C=O) stretching band, which appears around 2250-2275 cm⁻¹.[16]

  • Analysis: Plot the natural logarithm of the isocyanate peak absorbance (ln(Abs)) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

  • Comparison: Repeat the experiment under identical conditions using the other isocyanate. A direct comparison of the calculated k' values will provide a quantitative measure of their relative reactivity.

Visualizing the Reaction and Workflow

Nucleophilic_Addition_to_Isocyanate General Mechanism: Nucleophilic Addition to Isocyanate Isocyanate R-N=C=O Isocyanate Intermediate Tetrahedral Intermediate Isocyanate->Intermediate Nucleophilic Attack Nucleophile Nu-H (e.g., R'-OH, R'-NH2) Product R-NH-C(=O)-Nu (Urethane or Urea) Intermediate->Product Proton Transfer Experimental_Workflow Workflow: Kinetic Analysis via FT-IR Prep 1. Prepare Solutions (Alcohol in Toluene) Setup 2. Setup Reactor (Constant Temperature) Prep->Setup BG 3. Acquire Background FT-IR Spectrum Setup->BG Init 4. Inject Isocyanate (t=0) BG->Init Acquire 5. Collect Spectra (Monitor -NCO peak) Init->Acquire Analyze 6. Plot ln(Abs) vs. Time Acquire->Analyze Result 7. Calculate Rate Constant (k') Analyze->Result

Caption: Experimental workflow for kinetic analysis.

Conclusion

The choice between 2-isocyanato-1-methoxybutane and tert-butyl isocyanate hinges on the specific requirements of the application.

  • 2-Isocyanato-1-methoxybutane should be selected when higher reactivity and faster reaction times are desired. Its moderate steric profile makes it a more versatile reactant for a broader range of nucleophiles.

  • tert-Butyl isocyanate is the preferred choice when a slower, more controlled reaction is necessary, or when side reactions with trace amounts of water must be minimized. Its significant steric hindrance provides a kinetic "throttle," which can be advantageous for achieving selectivity or for processes requiring a longer pot life after mixing. [3][13] By understanding the fundamental principles of steric hindrance and electronic effects, researchers can make informed decisions in selecting the appropriate isocyanate, leading to more efficient, controlled, and successful synthetic outcomes.

References

  • Vaia. (n.d.). Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Retrieved from [Link]

  • Khatamova, M. S., Omanov, B. S., & Saibova, F. S. (2022). ALKYLATION REACTIONS OF ISOCYANATES. inLIBRARY. Retrieved from [Link]

  • Turkchem. (2026, February 13). Catalysis of Urethane Systems. Retrieved from [Link]

  • Sabtech Machine. (2025, August 26). How Does Isocyanate Index Affect Catalyst Dosage? Retrieved from [Link]

  • Breaking Down Isocyanate Catalysis for Improved Efficiency. (2025, July 10). Advanced Polymer Trading. Retrieved from [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

  • Shevelev, S. A., et al. (2010). Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates. Russian Journal of Organic Chemistry, 46(9), 1339-1345.
  • Wang, Y., et al. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677-1688.
  • Balanay, M. P., & Kim, D. H. (2017). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. Molecules, 22(7), 1143.
  • Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967-6977.
  • Schwetlick, K., et al. (1991). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 599-605.
  • ACS Publications. (2008). Isocyanurate Anion Radicals via Electron-Initiated Cycloaddition of Isocyanates. Organic Letters, 10(20), 4481-4484.
  • L'Amore, M., et al. (2022).
  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. Retrieved from [Link]

  • ACS Publications. (2026, February 26). Reactivity and Deblocking Behavior of O- and N-Based Blocking Agents for Isocyanates: A Combined Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-isocyanato-1-methoxybutane (C6H11NO2). Retrieved from [Link]

  • NIH. (2024, December 12). Isocyanate-based multicomponent reactions. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 2-isocyanato-1-methoxybutane — Chemical Substance Information. Retrieved from [Link]

  • Canadian Science Publishing. (1962). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Isocyanato-1-methoxybutane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Bifunctional Aliphatic Compounds In the landscape of modern chemical research and development, the precise structu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Bifunctional Aliphatic Compounds

In the landscape of modern chemical research and development, the precise structural elucidation of novel organic molecules is paramount. Bifunctional compounds, such as 2-isocyanato-1-methoxybutane, present a unique analytical challenge due to the interplay of their distinct chemical moieties. This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of 2-isocyanato-1-methoxybutane derivatives under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these patterns, researchers can more effectively identify and characterize these and other similar molecules.

The presence of both a reactive isocyanate group and an ether linkage on a flexible aliphatic chain dictates a complex fragmentation behavior. This guide will dissect these patterns, offering a predictive framework grounded in established mass spectrometry principles and supported by comparative data from analogous structures.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach to Structural Fingerprinting

Electron Ionization is a high-energy "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1] The resulting mass spectrum is a mosaic of fragment ions that, when pieced together, reveals the molecule's architecture. For 2-isocyanato-1-methoxybutane (Molecular Weight: 129.16 g/mol ), the molecular ion peak (M⁺˙ at m/z 129) is expected to be of low to moderate abundance due to the molecule's acyclic nature and the presence of multiple fragmentation-prone sites.[2]

The primary fragmentation pathways are dictated by the stability of the resulting carbocations and neutral radicals.[3] For this molecule, two key fragmentation mechanisms are anticipated: alpha-cleavage associated with the ether functionality and cleavages adjacent to the isocyanate group.

Alpha-Cleavage: The Ether's Signature Fragmentation

Ethers readily undergo alpha-cleavage, which involves the breaking of a bond between the alpha-carbon (adjacent to the oxygen) and the beta-carbon.[4] This process is highly favored as it leads to the formation of a resonance-stabilized oxonium ion. In the case of 2-isocyanato-1-methoxybutane, two primary alpha-cleavage pathways are possible:

  • Cleavage of the C1-C2 bond: This would result in the loss of a C₄H₈NO radical and the formation of a methoxymethyl cation at m/z 45 ([CH₂OCH₃]⁺). This is a very common and often abundant fragment for methyl ethers.

  • Cleavage of the C2-C3 bond: This would lead to the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized cation at m/z 100 ([CH(NCO)CH₂OCH₃]⁺).

Fragmentation Driven by the Isocyanate Group

The isocyanate group also directs fragmentation. Cleavage of the bond between the carbon bearing the isocyanate group and the rest of the molecule is a common pathway.

  • Loss of the isocyanate group: Cleavage of the C-N bond can lead to the loss of a neutral isocyanate radical (•NCO), resulting in a fragment at m/z 87 ([C₅H₁₁O]⁺).

  • Cleavage adjacent to the isocyanate group: Similar to alpha-cleavage in amines, the bond between the C2 and C3 carbons can break, leading to a resonance-stabilized iminium-type ion. This would also contribute to the fragment at m/z 100 .

McLafferty Rearrangement: A Possibility for Isocyanates

While more commonly associated with carbonyl compounds, a McLafferty-type rearrangement is possible in long-chain isocyanates.[5] This involves the transfer of a gamma-hydrogen to the nitrogen or oxygen of the isocyanate group, followed by cleavage of the beta-bond. For 2-isocyanato-1-methoxybutane, this would result in the loss of a neutral butene molecule and the formation of a radical cation of methoxy isocyanate at m/z 73 .

Predicted EI Fragmentation Pathways of 2-Isocyanato-1-methoxybutane

M [C6H11NO2]+• m/z 129 F100 [C4H6NO2]+ m/z 100 M->F100 - •C2H5 F87 [C5H11O]+ m/z 87 M->F87 - •NCO F73 [C2H3NO2]+• m/z 73 M->F73 McLafferty Rearrangement F57 [C4H9]+ m/z 57 M->F57 - •CH(NCO)OCH3 F45 [C2H5O]+ m/z 45 F100->F45 - C3H2N Sample Sample Preparation (Dilution) GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) (Fragmentation) GC->Ionization MS Mass Analyzer (Separation by m/z) Ionization->MS Detector Detector (Signal Acquisition) MS->Detector Data Data System (Spectrum Generation) Detector->Data

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Validation

A Comparative Guide to Validating Stereochemical Retention in the Synthesis of 2-Isocyanato-1-methoxybutane

In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is paramount. Enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicologica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is paramount. Enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles, making stereocontrolled synthesis a critical requirement. 2-Isocyanato-1-methoxybutane, a key chiral intermediate, is no exception. Its isocyanate functionality serves as a versatile handle for introducing complex moieties, but its value is entirely dependent on maintaining the stereochemistry at the C2 position.

This guide provides an in-depth comparison of established synthetic routes to chiral isocyanates, with a primary focus on the Curtius rearrangement for the synthesis of 2-Isocyanato-1-methoxybutane. We will delve into the mechanistic underpinnings that ensure stereochemical retention, present alternative methodologies for a comprehensive comparison, and, most critically, provide a self-validating framework through detailed analytical protocols to confirm the enantiomeric purity of the final product.

Pillar 1: The Curtius Rearrangement - A Gold Standard for Stereochemical Fidelity

The Curtius rearrangement is a cornerstone transformation for converting carboxylic acids into isocyanates with one less carbon atom.[1] Its defining feature, and the reason for its selection as our primary method, is the complete retention of stereochemistry at the migrating carbon center.[2]

The Causality Behind Stereoretention:

The key to the Curtius rearrangement's stereospecificity lies in its concerted mechanism. The reaction proceeds through an acyl azide intermediate, which upon heating, undergoes a rearrangement where the alkyl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas.[3] This intramolecular, concerted process precludes the formation of a free nitrene or carbocation intermediate that could lead to racemization. The migrating group never fully detaches from the reaction center, thus preserving its original stereochemical configuration.[4]

G cluster_synthesis Synthesis Workflow: Curtius Rearrangement start (S)-2-Methoxy-pentanoic acid (Starting Material) acyl_chloride Acyl Chloride Formation (e.g., with SOCl₂ or (COCl)₂) start->acyl_chloride Activation acyl_azide Acyl Azide Formation (e.g., with NaN₃ or DPPA) acyl_chloride->acyl_azide Azide Formation rearrangement Thermal Rearrangement (Curtius Rearrangement) acyl_azide->rearrangement Heat (Δ) - N₂ Gas product (S)-2-Isocyanato-1-methoxybutane (Product) rearrangement->product G cluster_compare Comparative Pathways to Chiral Isocyanates carboxylic_acid Chiral Carboxylic Acid Derivative acyl_azide Acyl Azide carboxylic_acid->acyl_azide 1. Activate 2. Add Azide amide Primary Amide carboxylic_acid->amide Amidation hydroxamic_acid Hydroxamic Acid carboxylic_acid->hydroxamic_acid Form Hydroxamate isocyanate Chiral Isocyanate (Stereochemistry Retained) acyl_azide->isocyanate Curtius (Heat, -N₂) amide->isocyanate Hofmann (Br₂, Base) hydroxamic_acid->isocyanate Lossen (Activate, Base)

Caption: Comparison of Curtius, Hofmann, and Lossen rearrangements.

Pillar 3: The Self-Validating System - Confirming Stereochemical Purity

The synthesis of a chiral molecule is incomplete without rigorous validation of its stereochemical purity. For a reactive species like an isocyanate, this is achieved by converting it into a stable derivative, which can then be analyzed using standard chromatographic or spectroscopic techniques. This process transforms the difficult task of separating enantiomers into the more straightforward task of separating diastereomers. [5] The core principle is to react the newly synthesized, enantiomerically-enriched 2-isocyanato-1-methoxybutane with an enantiomerically pure chiral derivatizing agent (CDA). [6]This reaction creates a pair of diastereomers whose ratio directly reflects the enantiomeric excess (ee) of the isocyanate product.

G cluster_validation Stereochemical Validation Workflow product (S)-2-Isocyanato-1-methoxybutane (Presumed Enantiopure) derivatization Derivatization Reaction (Forms Urea Adducts) product->derivatization cda Enantiopure CDA (e.g., (R)-1-Phenylethylamine) cda->derivatization diastereomers Mixture of Diastereomers (S,R) and (R,R if any) derivatization->diastereomers analysis Chiral HPLC or NMR Analysis diastereomers->analysis Separation/Quantification result Determine Enantiomeric Excess (ee) (e.g., >99% ee) analysis->result

Caption: Workflow for the validation of stereochemical purity.

Experimental Protocol 2: Derivatization and HPLC Analysis
  • Derivatization for HPLC Analysis:

    • In a clean vial, dissolve a small sample (approx. 10 mg) of the crude or purified 2-isocyanato-1-methoxybutane in 1 mL of anhydrous DCM.

    • Add an equimolar amount (1.0 equiv.) of an enantiomerically pure chiral amine, such as (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate or (R)-1-phenylethylamine. [6] * Allow the reaction to stir at room temperature for 30 minutes. The reaction forms a stable urea adduct.

    • Evaporate the solvent to yield the diastereomeric urea mixture.

  • Chiral HPLC Method for Enantiomeric Excess (ee) Determination:

    • Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-H or Chiralpak AD-H, is typically effective.

    • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio may need to be optimized for baseline separation of the diastereomeric peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic ring of the derivatizing agent absorbs (e.g., 254 nm).

    • Injection: Dissolve the diastereomeric urea mixture in the mobile phase and inject a 10 µL aliquot.

    • Analysis: The two diastereomers should elute as distinct peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

    • A successful stereoretentive synthesis should yield an ee of >99%, indicating that only one major peak is observed. [7][8]

Conclusion

Crucially, this guide emphasizes that the synthesis is only as reliable as its validation. By implementing a rigorous analytical workflow—involving derivatization with a chiral agent and subsequent analysis by chiral HPLC—researchers can definitively confirm the stereochemical integrity of their product. This self-validating system of synthesis and analysis ensures that the chiral building blocks used in drug development and fine chemical synthesis meet the exacting standards required for their application.

References

  • Chem-Station. (2014, April 6). Curtius Rearrangement. Chem-Station International Edition. Available at: [Link]

  • Donovan, S. F., & Roos, G. H. P. (1996). Homochiral Activated Isocyanates as Chiral Derivatizing Agents. Synthetic Communications, 26(24), 4603-4611. Available at: [Link]

  • Roos, G. H. P., & Donovan, S. F. (2006). Homochiral Activated Isocyanates as Chiral Derivatizing Agents. ChemInform, 28(1). Available at: [Link]

  • Grokipedia. (n.d.). Chiral derivatizing agent. Grokipedia. Available at: [Link]

  • Kumar, P., & Bodas, M. S. (2016). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. RSC Advances, 6(113), 111957-111979. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025, August 19). Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Lossen rearrangement. Wikipedia. Available at: [Link]

  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • CoLab.ws. (2025, January 1). The Hofmann rearrangement. CoLab.ws. Available at: [Link]

  • R Discovery. (2001, November 30). Chiral Polyisocyanates from an Azomonomer with a Very High Chiral Induction. R Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Available at: [Link]

  • ResearchGate. (2025, August 5). Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. RSC Publishing. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020, August 21). Lossen rearrangement. L.S. College. Available at: [Link]

  • Strotman, N. A., et al. (2017). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry, 82(8), 4044–4049. Available at: [Link]

  • National Science Foundation. (n.d.). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. NSF PAR. Available at: [Link]

  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 107-113. Available at: [Link]

  • ResearchGate. (n.d.). The Lossen rearrangement from free hydroxamic acids. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • PubMed. (2025, July 4). NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis. PubMed. Available at: [Link]

  • University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. T-Space. Available at: [Link]

  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU IRA. Available at: [Link]

  • Rilas Technologies. (n.d.). Enantiomeric Excess. Chiral-ChiralAnalysis. Available at: [Link]

  • Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). 2-isocyanato-1-methoxybutane. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2021, July 1). Medicinal Chemistry of Isocyanides. Chemical Reviews. Available at: [Link]

  • PubMed. (2020, December 1). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. AIDIC. Available at: [Link]

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Comparative

A Framework for the Comparative Toxicological Assessment of Novel Aliphatic Isocyanates

Abstract: The diverse applications of aliphatic isocyanates in coatings, adhesives, and elastomers necessitate a thorough understanding of their toxicological profiles to ensure occupational safety and regulatory complia...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The diverse applications of aliphatic isocyanates in coatings, adhesives, and elastomers necessitate a thorough understanding of their toxicological profiles to ensure occupational safety and regulatory compliance. While extensive data exists for standard isocyanates like hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and 4,4'-methylene dicyclohexyl diisocyanate (H12MDI), the introduction of novel isocyanates, such as 2-Isocyanato-1-methoxybutane, requires a systematic and comparative approach to toxicological evaluation. This guide presents a comprehensive framework for assessing the toxicity of new aliphatic isocyanates, using the established profiles of standard isocyanates as a benchmark. We detail a tiered testing strategy, from in silico and in vitro screening to targeted in vivo assays, and provide protocols for key experiments, enabling researchers and drug development professionals to make informed decisions about the safety of these critical industrial chemicals.

Introduction: The Need for a Structured Toxicological Evaluation

Aliphatic diisocyanates are a cornerstone of the polyurethane industry. Their high reactivity, which makes them invaluable in polymer synthesis, also underlies their potential for adverse health effects. The primary toxicological concerns associated with isocyanates are respiratory and dermal sensitization, as well as irritation of the skin, eyes, and respiratory tract.[1] Long-term overexposure can lead to a permanent decrease in lung function.[1] Given that an estimated 440,000 workers in the United States are exposed to isocyanates, a robust framework for evaluating new isocyanates is paramount.[2]

This guide uses 2-Isocyanato-1-methoxybutane as a representative novel isocyanate to illustrate a systematic approach to toxicological assessment. By comparing its potential toxicological profile against the well-documented effects of standard aliphatic isocyanates, we can establish a relative risk profile and identify key areas for further investigation.

Toxicological Benchmarks: Standard Aliphatic Isocyanates

A comparative assessment requires a thorough understanding of the toxicological properties of established aliphatic isocyanates. The following table summarizes key toxicity data for HDI, IPDI, and H12MDI.

Toxicological EndpointHexamethylene Diisocyanate (HDI)Isophorone Diisocyanate (IPDI)4,4'-Methylene dicyclohexyl diisocyanate (H12MDI)
Acute Inhalation Toxicity (LC50, rat, 4h) 0.124-0.35 mg/L[3]0.031 mg/L[4]0.330-0.434 mg/L[5]
Acute Oral Toxicity (LD50, rat) 746 mg/kg[3]4,814 mg/kg[4]18,200 mg/kg[5]
Acute Dermal Toxicity (LD50, rat) > 7,000 mg/kg> 7,000 mg/kg[4]> 7,000 mg/kg[5]
Skin Sensitization Sensitizer[3][6]Sensitizer[4]Sensitizer[5]
Respiratory Sensitization Sensitizer[7][8]Sensitizer[4][8]Potential Sensitizer[5]
Genotoxicity No evidence of carcinogenicity in a combined chronic toxicity/oncogenicity inhalation study.[3]No genotoxicity with relevance to humans based on studies with bacteria, mammalian cell cultures, and animals.[4]Did not induce genotoxic effects in several studies with bacteria and mammalian cell culture.[5]
Primary Target Organs Respiratory tract[3][8]Respiratory tract[4][8]Respiratory tract[5][8]

A Tiered Framework for Evaluating Novel Isocyanates

We propose a tiered approach to efficiently and ethically assess the toxicity of a novel isocyanate like 2-Isocyanato-1-methoxybutane. This framework progresses from computational and in vitro methods to more complex in vivo studies, allowing for early hazard identification and minimizing animal testing.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute Toxicity & Sensitization cluster_2 Tier 3: Repeated Dose & Mechanistic Studies QSAR QSAR Modeling (Reactivity & Sensitization Prediction) DPRA Direct Peptide Reactivity Assay (DPRA) (Skin Sensitization Potential) QSAR->DPRA Inform initial concentration range Cytotoxicity In Vitro Cytotoxicity (Basal Toxicity) DPRA->Cytotoxicity LLNA Local Lymph Node Assay (LLNA) (Skin Sensitization) DPRA->LLNA Confirm sensitization potential Ames Ames Test (Mutagenicity) Cytotoxicity->Ames Micronucleus In Vitro Micronucleus Assay (Genotoxicity) Ames->Micronucleus Acute_Oral Acute Oral Toxicity (OECD 423) Micronucleus->Acute_Oral Proceed if low in vitro toxicity Acute_Dermal Acute Dermal Toxicity (OECD 402) Micronucleus->Acute_Dermal Acute_Inhalation Acute Inhalation Toxicity (OECD 403/436) Micronucleus->Acute_Inhalation Decision1 Hazard Identified? Micronucleus->Decision1 Sub_Acute Sub-Acute Inhalation Study (28-day) (OECD 412) Acute_Inhalation->Sub_Acute Proceed if warranted by acute effects or use pattern Repro_Tox Reproductive/Developmental Toxicity Screening (OECD 421/422) Sub_Acute->Repro_Tox Decision1->Acute_Oral Yes Stop1 Stop/Re-evaluate Decision1->Stop1 High Concern

Caption: Tiered testing workflow for novel isocyanate toxicity assessment.

Tier 1: In Silico and In Vitro Screening

The initial tier focuses on non-animal methods to predict reactivity and assess key toxicological endpoints.

  • In Silico (QSAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of an isocyanate's reactivity and sensitization potential based on its chemical structure. This helps in prioritizing compounds and designing subsequent experiments.

  • Direct Peptide Reactivity Assay (DPRA): This in chemico assay, compliant with OECD Test Guideline 442C, assesses the skin sensitization potential by measuring the reactivity of the test chemical with synthetic peptides containing cysteine and lysine.[9][10][11] This mimics the molecular initiating event of skin sensitization.[10]

  • In Vitro Cytotoxicity: Using cultured human skin cells (keratinocytes, fibroblasts), the concentration at which 50% of the cells die (LC50) can be determined.[2] This provides a baseline measure of toxicity.

  • Ames Test: This bacterial reverse mutation assay (OECD 471) is a widely used initial screen to determine the mutagenic potential of a chemical.[12][13]

  • In Vitro Micronucleus Assay: This test (OECD 487) detects damage to chromosomes and is a key component of genotoxicity testing.[14][15][16] It can identify both clastogenic (chromosome-breaking) and aneugenic (whole-chromosome-losing) effects.[16]

Tier 2: Acute Toxicity and In Vivo Sensitization

If Tier 1 results suggest a manageable hazard profile, targeted in vivo studies are conducted to understand systemic effects and confirm sensitization potential.

  • Acute Toxicity Studies: Standardized tests for oral (OECD 423), dermal (OECD 402), and inhalation (OECD 403/436) toxicity are performed in rodents.[17][18][19][20] The inhalation route is particularly critical for isocyanates.[8] These studies determine the LD50 or LC50 values and provide information on clinical signs of toxicity.[19]

  • Murine Local Lymph Node Assay (LLNA): As the first-choice method for in vivo skin sensitization testing (OECD 429), the LLNA measures lymphocyte proliferation in the lymph nodes draining the application site.[21][22][23] It provides a quantitative measure of the sensitizing potency of a chemical.[22]

Tier 3: Repeated Dose and Mechanistic Studies

For compounds with a high potential for human exposure, further studies may be warranted to investigate the effects of repeated exposure.

  • Sub-Acute Inhalation Study (28-day): This study (OECD 412) provides information on the toxic effects of repeated inhalation exposure and helps to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Reproductive/Developmental Toxicity Screening: If there are concerns based on the chemical structure or results from other studies, screening tests (OECD 421/422) can provide initial information on potential reproductive and developmental effects.

Experimental Protocols

Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

This protocol is a summary based on the principles of OECD Test Guideline 442C.[9]

  • Preparation of Solutions:

    • Prepare a 100 mM solution of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) in phosphate buffer.

    • Prepare a 100 mM solution of a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in phosphate buffer.

    • Prepare a 100 mM solution of the test article (2-Isocyanato-1-methoxybutane) in a suitable solvent (e.g., acetonitrile).

  • Incubation:

    • Mix the test article solution with each peptide solution to achieve a final concentration ratio of 1:10 (peptide:test article) for the cysteine peptide and 1:50 for the lysine peptide.

    • Incubate the mixtures for 24 hours at 25°C with shaking.

  • Analysis:

    • Following incubation, quench the reaction and dilute the samples.

    • Analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[24]

  • Data Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine peptides relative to a reference control.

    • Based on the mean depletion of both peptides, classify the test article into one of four reactivity classes: low, moderate, or high reactivity, which corresponds to a prediction of sensitization potential.[25]

Protocol: In Vitro Micronucleus Assay

This protocol is a summary based on the principles of OECD Test Guideline 487.[14][15]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) under standard conditions.[14][26]

  • Exposure:

    • Treat the cells with at least three concentrations of the test article (2-Isocyanato-1-methoxybutane) for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 mix). A parallel long-duration treatment (e.g., 24 hours) without S9 is also performed.

  • Cell Harvest and Staining:

    • After the treatment period, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring and Analysis:

    • Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result, indicating genotoxic potential.

Conclusion

The introduction of novel aliphatic isocyanates like 2-Isocyanato-1-methoxybutane necessitates a rigorous and systematic toxicological evaluation. The tiered framework presented in this guide, which leverages a combination of in silico, in vitro, and targeted in vivo assays, provides a scientifically sound and ethically responsible approach to hazard identification and characterization. By benchmarking the toxicological profile of a new isocyanate against well-established standards such as HDI, IPDI, and H12MDI, researchers and safety professionals can effectively manage potential risks and ensure the safe development and application of these important industrial chemicals. This comparative approach not only fulfills regulatory requirements but also upholds the principles of scientific integrity and product stewardship.

References

  • Local lymph node assay - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Basketter, D. A., et al. (2007). Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. PubMed. Retrieved March 14, 2026, from [Link]

  • ALIPA. (n.d.). Product: H12MDI (4,4'-Methylene dicyclohexyl diisocyanate; CAS No. 5124-30-1). ALIPA. Retrieved March 14, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Retrieved March 14, 2026, from [Link]

  • National Toxicology Program. (2009). OECD Test Guideline 436: Acute Inhalation Toxicity. National Toxicology Program. Retrieved March 14, 2026, from [Link]

  • Roberts, D. W., et al. (2021). Interpretation of murine local lymph node assay (LLNA) data for skin sensitization. LJMU Research Online. Retrieved March 14, 2026, from [Link]

  • Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Inotiv. Retrieved March 14, 2026, from [Link]

  • Creative Bioarray. (2025). In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. Retrieved March 14, 2026, from [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. Retrieved March 14, 2026, from [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Retrieved March 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement - Toxicological Profile for Hexamethylene Diisocyanate. ATSDR. Retrieved March 14, 2026, from [Link]

  • ALIPA. (n.d.). Product: IPDI (Isophorone diisocyanate; CAS No. 4098-71-9). ALIPA. Retrieved March 14, 2026, from [Link]

  • ALIPA. (n.d.). Product: HDI (Hexamethylene-1,6-diisocyanate; CAS No. 822-06-0). ALIPA. Retrieved March 14, 2026, from [Link]

  • National Toxicology Program. (2015). OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay. National Toxicology Program. Retrieved March 14, 2026, from [Link]

  • Joint Research Centre. (n.d.). Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA). Joint Research Centre. Retrieved March 14, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Isocyanato-1-methoxybutane

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, practical, and in-depth procedural information for the safe handling of 2-isocyanato-1-methoxybutane, a compound that, like all isocyanates, requires meticulous attention to safety protocols to mitigate its inherent risks. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

The isocyanate group (-N=C=O) is highly reactive, making these compounds valuable in synthesis but also conferring significant health hazards.[1][2] The primary dangers associated with isocyanates are respiratory and skin sensitization, which can lead to severe allergic reactions and long-term health issues like occupational asthma upon exposure.[3][4][5] This guide is structured to provide a comprehensive operational and disposal plan, grounded in established safety principles for aliphatic isocyanates.

Hazard Profile of 2-Isocyanato-1-methoxybutane

A thorough understanding of the specific hazards of 2-isocyanato-1-methoxybutane is the foundation of a robust safety plan. The known hazard classifications for this compound are summarized below.

Hazard ClassificationCategoryWarning
Flammable LiquidCategory 3Warning
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Warning
Skin IrritationCategory 2Warning
Skin SensitizationCategory 1Warning
Serious Eye DamageCategory 1Danger
Respiratory SensitizationCategory 1Danger
Specific Target Organ Toxicity (Single Exposure)Category 3Warning
Data sourced from Notified C&L.[6]

The most severe hazards are respiratory and skin sensitization.[6] Once an individual is sensitized to an isocyanate, subsequent exposure, even at very low levels, can trigger a severe asthmatic reaction.[4][7] Skin contact can also lead to sensitization and dermatitis.[3][8] Therefore, preventing inhalation and dermal exposure is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are critical when handling 2-isocyanato-1-methoxybutane. PPE should be viewed as the last line of defense, supplementing engineering controls like fume hoods.

Recommended PPE
PPE TypeSpecificationRationale
Respiratory Protection Supplied-Air Respirator (SAR) or a full-face respirator with organic vapor cartridges and particulate filters (e.g., A2P3 rating).[9]Isocyanates have poor warning properties, meaning they may not be detectable by smell even when present at hazardous concentrations.[10][11] NIOSH does not approve air-purifying respirators for isocyanates due to the inability to know when the cartridge is saturated.[10] Therefore, a SAR is the most protective option.[12]
Hand Protection Butyl rubber or laminate (PE/EVAL) gloves.[13][14] Nitrile gloves may be suitable for short-duration tasks, but should be double-gloved and changed frequently.Thin latex and nitrile gloves have been shown to be ineffective barriers against some isocyanates.[13] Butyl rubber provides excellent resistance to a wide range of chemicals, including isocyanates.[14][15] The choice of glove should consider both the isocyanate and the solvent nature of the methoxybutane portion of the molecule.
Eye Protection Chemical safety goggles and a full-face shield, or a full-face respirator.[8][9]Isocyanates are potent eye irritants and can cause severe damage.[3][5] Standard safety glasses do not provide a sufficient seal against vapors and splashes.
Body Protection A chemically resistant, disposable coverall or a lab coat with long sleeves and a chemically resistant apron.[8][16]To prevent skin contact, which can lead to sensitization and irritation.[8]
Footwear Closed-toe shoes, preferably made of a chemically resistant material.[16]To protect against spills.
PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Coverall/Apron Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection (if not using full-face respirator) Don2->Don3 Don4 4. Gloves (outer pair over inner pair) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Coverall/Apron Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6 Spill_Response Start Minor Spill Occurs Step1 Alert others and restrict access Start->Step1 Step2 Don appropriate PPE (including respirator) Step1->Step2 Step3 Contain the spill with inert absorbent material (e.g., sand, vermiculite) Step2->Step3 Step4 Do NOT use sawdust or other combustible materials Step3->Step4 Step5 Carefully collect absorbed material into an open-top container Step3->Step5 Step6 Apply decontamination solution to the spill area Step5->Step6 Step7 Allow solution to sit for at least 15 minutes Step6->Step7 Step8 Wipe area and dispose of all materials as hazardous waste Step7->Step8

Caption: Step-by-step procedure for responding to a minor isocyanate spill.

Decontamination Solutions: [17][18][19]* Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.

  • Formulation 2: 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water to make 100%. (Use with caution due to ammonia vapors).

Exposure Response
Exposure RouteImmediate Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [20][21]
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. [17][20]Some sources suggest a polyglycol-based cleanser or corn oil may be more effective. [22][17]Remove all contaminated clothing. Seek medical attention if irritation or other symptoms develop. [21]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. [16][17][20]Remove contact lenses if present and easy to do. Seek immediate medical attention. [17]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. [20][23]

Any individual who has been exposed or suspects exposure to isocyanates should undergo a medical evaluation, even if symptoms are not immediately apparent. [7][8] By integrating these safety protocols into your laboratory workflow, you can handle 2-isocyanato-1-methoxybutane with the confidence that comes from being prepared, protected, and proficient. Safety is not a barrier to research; it is the foundation upon which successful and sustainable innovation is built.

References

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